molecular formula C19H23NO B311798 N-(2,6-diisopropylphenyl)benzamide

N-(2,6-diisopropylphenyl)benzamide

Cat. No.: B311798
M. Wt: 281.4 g/mol
InChI Key: QUYJZFJRIXLNBQ-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl)benzamide is a strategically valuable benzamidate proligand in advanced inorganic and catalytic chemistry. Its primary research application lies in its use as a precursor for the synthesis of novel rare-earth metal complexes . The steric bulk provided by the 2,6-diisopropylphenyl group and the tunable electronic properties of the amidate moiety make this ligand highly effective in stabilizing metal centers and modulating their reactivity . Researchers have successfully utilized metal complexes derived from this proligand as highly active catalysts for the hydrophosphonylation of aldehydes and unactivated ketones, a key transformation (the Pudovik reaction) for the atom-economic synthesis of α-hydroxy phosphonates . These organophosphorus products are structurally significant units found in a range of biologically active compounds, including antiviral agents and enzyme inhibitors, making catalytic methods for their production an important area of investigation . The ligand's [N,O] coordination mode allows it to act as a versatile ancillary component in catalytic systems, offering scientists a tool to explore new reactivity patterns and develop more efficient synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)

InChI Key

QUYJZFJRIXLNBQ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2

solubility

1.7 [ug/mL]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N-(2,6-diisopropylphenyl)benzamide. It includes a summary of quantitative data, detailed experimental protocols for key property determination, and workflow visualizations to support research and development efforts.

Core Physicochemical Properties

This compound is an organic compound belonging to the amide family. Understanding its physicochemical characteristics is fundamental for its application in medicinal chemistry and materials science, as these properties govern its solubility, absorption, distribution, and interaction with biological targets.

Chemical Identity
  • IUPAC Name: N-[2,6-di(propan-2-yl)phenyl]benzamide[1]

  • Synonyms: 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide, N-[2,6-bis(1-methylethyl)phenyl]-benzamide[2]

  • CAS Number: 35336-02-8[1][2]

  • Chemical Formula: C₁₉H₂₃NO[1][2]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below. These values, a mix of experimental and computed data, are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueData TypeSource
Molecular Weight 281.4 g/mol Computed[1][2]
Water Solubility 1.7 µg/mL (at pH 7.4)Experimental[1][2]
XLogP3 (logP) 4.1Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 1Computed[1]
Rotatable Bond Count 4Computed[2]
Topological Polar Surface Area 29.1 ŲComputed[2]
Melting Point Not available--
Boiling Point Not available--
pKa Not available--

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. This section outlines the methodologies for measuring key parameters like melting point, solubility, and lipophilicity.

Synthesis of this compound

The synthesis of amides, such as this compound, is a fundamental reaction in organic chemistry, typically involving the coupling of a carboxylic acid derivative with an amine. A common method is the reaction of benzoyl chloride with 2,6-diisopropylaniline.

cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel Combine in aprotic solvent with a non-nucleophilic base (e.g., Pyridine, Triethylamine) Benzoyl_Chloride->Reaction_Vessel Aniline_Derivative 2,6-Diisopropylaniline Aniline_Derivative->Reaction_Vessel Aqueous_Workup Aqueous Workup (e.g., dilute HCl wash, NaHCO3 wash) Reaction_Vessel->Aqueous_Workup Reaction Mixture Extraction Extraction into Organic Solvent Aqueous_Workup->Extraction Drying Dry over Na2SO4 or MgSO4 Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Crude Product Product This compound Purification->Product Pure Product

General workflow for the synthesis of this compound.
Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.

Protocol: Capillary Method

  • Sample Preparation:

    • Ensure the compound is completely dry and finely powdered.[3]

    • Obtain a glass capillary tube sealed at one end.[4]

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of the compound.[4][5]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[4][5]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[4][5]

    • For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.

    • Allow the apparatus to cool to at least 15°C below the approximate melting point.[4]

    • Begin heating again at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts completely (T2).

    • The melting range is reported as T1 - T2.

start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load insert Insert Tube into Melting Point Apparatus load->insert heat_fast Rapidly Heat to Find Approximate Melting Point insert->heat_fast cool Cool Apparatus to ~15°C Below Approx. M.P. heat_fast->cool heat_slow Heat Slowly (1-2°C / minute) cool->heat_slow observe Observe Sample Through Viewfinder heat_slow->observe record_t1 Record T1: First Liquid Droplet Appears observe->record_t1 record_t2 Record T2: All Solid Melts record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node

Workflow for melting point determination via the capillary method.
Aqueous Solubility Determination

Solubility is a crucial property, especially in drug development, as it affects bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.[6]

Protocol: Shake-Flask Method

  • Preparation:

    • Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

    • Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an overhead shaker or orbital incubator.[7]

    • Shaking should continue long enough to ensure equilibrium is reached (typically 24-72 hours).[6][7]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm syringe filter).[6][7]

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant (the saturated solution).

    • Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

start Start add_excess Add Excess Solid Compound to Known Volume of Buffer start->add_excess seal_shake Seal Vial and Shake at Constant Temperature (24-72 hours) add_excess->seal_shake Equilibration centrifuge Separate Phases: Centrifuge or Filter (e.g., 0.22 µm filter) seal_shake->centrifuge Phase Separation collect Collect Clear Supernatant (Saturated Solution) centrifuge->collect analyze Analyze Supernatant Concentration via HPLC or LC-MS collect->analyze prepare_standards Prepare Calibration Curve with Known Concentrations prepare_standards->analyze calculate Calculate Solubility (e.g., in µg/mL or mM) analyze->calculate Quantification end_node End calculate->end_node

Workflow for the shake-flask aqueous solubility assay.
Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross cell membranes.[8][9] The shake-flask method using n-octanol and water is the gold standard for experimental logP determination.[8]

Protocol: Shake-Flask Method for logP

  • Preparation:

    • Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD). The two phases should be pre-saturated with each other by mixing and separating them before use.

    • Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning:

    • Combine the two phases in a separatory funnel or vial and shake vigorously to facilitate the partitioning of the compound between the n-octanol and aqueous layers.[9]

    • Allow the mixture to stand undisturbed until the two phases have completely separated. This process can be aided by centrifugation to break up any emulsions that may have formed.[10]

  • Sampling and Quantification:

    • Carefully withdraw a sample from each phase (the upper n-octanol layer and the lower aqueous layer).

    • Measure the concentration of the compound in each sample using an appropriate analytical technique, such as HPLC-UV or LC-MS.[9]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

start Start prepare_solvents Pre-saturate n-octanol and aqueous buffer start->prepare_solvents dissolve Dissolve Compound in One Phase prepare_solvents->dissolve combine_shake Combine Phases and Shake Vigorously to Partition dissolve->combine_shake Partitioning separate Allow Phases to Separate (Centrifuge if needed) combine_shake->separate sample_octanol Sample n-Octanol Phase separate->sample_octanol sample_aqueous Sample Aqueous Phase separate->sample_aqueous quantify_octanol Quantify [Compound]octanol sample_octanol->quantify_octanol Analysis quantify_aqueous Quantify [Compound]aqueous sample_aqueous->quantify_aqueous Analysis calculate Calculate P = [C]oct / [C]aq and logP = log10(P) quantify_octanol->calculate quantify_aqueous->calculate end_node End calculate->end_node

Workflow for logP determination via the shake-flask method.

References

N-(2,6-diisopropylphenyl)benzamide Analogs: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-diisopropylphenyl)benzamide serves as a versatile scaffold in medicinal chemistry, giving rise to a multitude of structural analogs with diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, with a primary focus on their role as inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and oncology. We will delve into the quantitative data driving our understanding of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize the complex biological pathways they modulate. Further applications of related benzamide structures as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and voltage-gated sodium channel (Nav1.7) inhibitors will also be discussed, highlighting the broad therapeutic potential of this chemical class.

I. Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes. Its aberrant activation is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (Smo) receptor is a key transmembrane protein in this pathway, and its inhibition is a validated strategy for cancer therapy. A series of novel benzamide derivatives have been synthesized and evaluated for their ability to antagonize Smo and inhibit Hh signaling.

Structure-Activity Relationship (SAR)

The inhibitory potency of this compound analogs against the Hedgehog pathway has been systematically investigated. The following table summarizes the key findings, with IC50 values representing the half-maximal inhibitory concentration in a Gli-luciferase reporter assay, a common method to quantify Hh pathway inhibition.

Compound IDR1R2R3R4IC50 (nM)[1]
10a HHHH180
10b FHHH150
10c ClHHH120
10d BrHHH110
10e CH3HHH210
10f CF3HHH30
10g HFHH160
10h HClHH130
10i HHFH190
10j HHClH170
10k HHHCl150

Key SAR Insights:

  • Substitution on the Benzoyl Moiety: Modifications on the benzoyl phenyl ring significantly impact potency.

    • Electron-withdrawing groups at the para-position (R1) are generally favorable. A trifluoromethyl group (CF3) at this position, as seen in compound 10f , results in the most potent inhibition with an IC50 of 30 nM.[1]

    • Halogen substitutions (F, Cl, Br) at the para-position also lead to good potency.[1]

    • An electron-donating methyl group (CH3) at the para-position is detrimental to activity.[1]

    • Substitutions at the meta- (R2, R4) and ortho- (R3) positions generally result in decreased potency compared to para-substitution.[1]

Experimental Protocols

General Synthesis of this compound Analogs: [1]

  • Amide Coupling: To a solution of the appropriately substituted benzoic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of 2,6-diisopropylaniline (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C. The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition: [1]

  • Cell Culture: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are seeded in 96-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium).

  • Luciferase Measurement: After another 48 hours, the luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating inhibitors.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by Benzamide Analogs PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_rep GLI (Repressor) GLI->GLI_rep Nucleus_off Nucleus GLI_rep->Nucleus_off Enters Target_Genes_off Target Gene Expression OFF Nucleus_off->Target_Genes_off Hh_ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_active SMO (active) PTCH1_on->SMO_active Inhibition Relieved SUFU_on SUFU SMO_active->SUFU_on Inhibits GLI_act GLI (Activator) SUFU_on->GLI_act Dissociates from Nucleus_on Nucleus GLI_act->Nucleus_on Translocates to Target_Genes_on Target Gene Expression ON Nucleus_on->Target_Genes_on Inhibitor N-(2,6-diisopropylphenyl) benzamide Analog Inhibitor->SMO_active Binds & Inhibits Experimental_Workflow start Start synthesis Synthesis of Benzamide Analogs start->synthesis purification Purification & Characterization synthesis->purification compound_treatment Compound Treatment & Pathway Activation purification->compound_treatment cell_culture Cell Culture (Gli-Luc Reporter Cells) cell_culture->compound_treatment luciferase_assay Dual-Luciferase Assay compound_treatment->luciferase_assay data_analysis Data Analysis (IC50 Determination) luciferase_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis end End sar_analysis->end

References

A Technical Guide to the In Silico Modeling of N-(2,6-diisopropylphenyl)benzamide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical framework for the in silico investigation of N-(2,6-diisopropylphenyl)benzamide. As of the date of this publication, specific experimental or computational studies on the interactions of this particular molecule are limited in the public domain. The proposed targets and methodologies are based on the analysis of structurally related benzamide derivatives and established computational chemistry protocols.

Introduction

This compound is a molecule characterized by a central benzamide core flanked by a diisopropylphenyl group. The benzamide scaffold is prevalent in medicinal chemistry, with derivatives showing a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful, resource-efficient approach to predict and analyze the interactions of novel compounds with biological macromolecules, thereby guiding further experimental validation.

This technical guide outlines a comprehensive strategy for the in silico modeling of this compound. Based on studies of similar benzamide compounds that have shown affinity for topoisomerase enzymes, we hypothesize that this compound may interact with Topoisomerase IIα (Topo IIα) , a critical enzyme in DNA replication and a validated target for cancer therapy.[1][4] This document provides detailed hypothetical protocols for computational modeling and subsequent experimental validation, structured data tables for presenting anticipated results, and workflow diagrams to illustrate the research process.

Proposed In Silico Modeling Workflow

The investigation begins with preparing the digital models of the ligand and its protein target, followed by docking simulations to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

in_silico_workflow cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (Human Topo IIα) protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim analysis Binding Mode & Energy Analysis md_sim->analysis

Caption: Overall workflow for the in silico investigation.

Detailed Computational Methodologies

The following sections provide detailed protocols for each stage of the in silico modeling process.

Ligand Preparation Protocol

Objective: To generate a stable, low-energy 3D conformation of this compound for docking studies.

  • 2D Structure Creation: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string for this compound is CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2.[5]

  • 3D Structure Generation: Convert the 2D structure into a 3D model using a molecular builder program (e.g., Avogadro, Discovery Studio).

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve steric strain and find a stable conformation.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms, which is crucial for accurately modeling electrostatic interactions.

  • Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .pdbqt or .mol2) for use with docking software.

Protein Preparation Protocol

Objective: To prepare the crystal structure of Human Topoisomerase IIα for docking.

  • Structure Retrieval: Download the 3D crystal structure of human Topo IIα from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5GWK, which is complexed with DNA and the known inhibitor Etoposide.[4]

  • Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (except for the DNA, which is part of the active site).

  • Protonation and Repair: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. Correct for missing side chains or atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relax the added hydrogens and resolve any steric clashes.

  • Receptor Grid Generation: Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the binding site of the co-crystallized ligand (Etoposide in 5GWK) or by using site-finder algorithms.[4]

Molecular Docking Protocol

Objective: To predict the binding pose and affinity of this compound within the Topo IIα active site.

  • Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, GOLD, or the CDOCKER protocol in Discovery Studio.[1]

  • Docking Execution: Dock the prepared ligand into the defined receptor grid of Topo IIα. The docking algorithm will explore various conformations and orientations of the ligand within the binding pocket.

  • Pose Selection and Analysis: Analyze the resulting binding poses. The poses are typically ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of Topo IIα and adjacent DNA bases.

Data Presentation: Hypothetical Docking Results

Quantitative data from in silico studies should be organized for clear comparison. The following tables present hypothetical docking results for this compound against Topo IIα (PDB: 5GWK), compared to the known inhibitor Etoposide.

Table 1: Comparative Docking Scores and Binding Energies

Compound Target Protein Docking Score (kcal/mol) Estimated Binding Energy (kcal/mol)
This compound Topo IIα (5GWK) -9.8 (Hypothetical) -65.5 (Hypothetical)

| Etoposide (Reference) | Topo IIα (5GWK) | -11.5 | -114.71[4] |

Table 2: Predicted Molecular Interactions with Topo IIα (PDB: 5GWK)

Compound Interacting Residues (Amino Acids) Interacting Residues (DNA Bases) Interaction Type
This compound (Hypothetical) MET762, TYR805 DC8, DT9 Hydrophobic, Pi-Alkyl

| Etoposide (Reference)[4] | GLY462, ARG487, GLY760, MET762, TYR805 | DG13, DA12, DC11, DG10, DT9, DC8 | Hydrogen Bond, Hydrophobic |

Hypothesized Signaling Pathway and Mechanism of Action

Topo IIα is essential for resolving DNA tangles during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, which triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_process Normal Cell Cycle cluster_inhibition Inhibition Pathway dna_rep DNA Replication & Transcription topo Topoisomerase IIα dna_rep->topo dna_relax DNA Decatenation & Relaxation topo->dna_relax ds_breaks DNA Double-Strand Breaks Accumulate topo->ds_breaks cell_div Successful Cell Division dna_relax->cell_div ligand This compound inhibit_edge ligand->inhibit_edge inhibit_edge->topo Inhibits damage_resp DNA Damage Response (e.g., ATM/ATR activation) ds_breaks->damage_resp arrest G2/M Cell Cycle Arrest damage_resp->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized inhibition of Topo IIα and downstream effects.

Proposed Experimental Validation

In silico predictions must be validated through wet-lab experiments. The following workflow outlines key assays to confirm the hypothesized activity of this compound as a Topo IIα inhibitor.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays topo_assay Topo IIα Relaxation Assay (Measure IC50) binding_assay Surface Plasmon Resonance (SPR) (Measure Kd) cell_prolif Cell Proliferation Assay (e.g., MTT/XTT on cancer cell lines) topo_assay->cell_prolif Confirm Cellular Activity cell_cycle Flow Cytometry (Analyze cell cycle arrest) cell_prolif->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) cell_cycle->apoptosis_assay

Caption: Workflow for experimental validation of in silico results.
Topoisomerase IIα Relaxation Assay Protocol

Principle: This assay measures the ability of Topo IIα to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and reaction buffer containing ATP.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Etoposide) and a negative control (DMSO vehicle).

  • Reaction: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled (unreacted) and relaxed (reacted) DNA will migrate differently.

  • Quantification: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion

This technical guide presents a structured, hypothesis-driven framework for investigating the molecular interactions of this compound using in silico modeling. By targeting Topoisomerase IIα, a validated therapeutic target, this approach leverages existing knowledge on benzamide derivatives to build a robust computational and experimental plan. The detailed protocols, data presentation formats, and workflow diagrams provide a comprehensive roadmap for researchers to elucidate the compound's potential mechanism of action and guide its development as a potential therapeutic agent.

References

Target Identification Studies of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the target identification and mechanism of action studies of N-(2,6-diisopropylphenyl)benzamide. While specific biological data for this compound is not extensively available in public literature, this document outlines a systematic approach based on the known activities of structurally related benzamide derivatives. The guide details potential biological targets, relevant experimental protocols for validation, and visual workflows to support research and development efforts.

Introduction to this compound

This compound is a chemical compound with the molecular formula C19H23NO[1]. The benzamide scaffold is a common feature in many biologically active molecules, and derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents[2]. The diisopropylphenyl group suggests that the molecule's properties may be influenced by steric hindrance and lipophilicity, which can affect its binding to biological targets.

Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally similar benzamides, several potential biological targets and mechanisms of action can be hypothesized for this compound. These hypotheses provide a foundation for initial screening and target identification studies.

Table 1: Hypothesized Biological Targets for this compound

Potential Target ClassSpecific ExamplesPotential Therapeutic AreaRationale based on Structural Analogs
Cytoskeletal Proteins TubulinOncologySome N-benzylbenzamide scaffolds are known to inhibit tubulin polymerization[3].
Hydrolases Butyrylcholinesterase (BChE), Soluble Epoxide Hydrolase (sEH)Neurodegenerative Diseases, InflammationBenzamide derivatives have been identified as inhibitors of these enzymes[3].
Nuclear Receptors Peroxisome Proliferator-Activated Receptor γ (PPARγ)Metabolic Diseases, InflammationModulation of PPARγ activity has been observed with some benzamide compounds[3].
Apoptosis Pathway Proteins Caspases (e.g., Caspase-9), Bcl-2 family proteinsOncologyN-substituted benzamides have been shown to induce apoptosis via cytochrome c release and caspase activation[4].
Lipid Transfer Proteins Sec14p (in fungi)Infectious Diseases (Antifungal)Picolinamide and benzamide chemotypes have been found to target Sec14p[5].
Transcription Factors NF-κBInflammation, OncologyCertain N-substituted benzamides can inhibit NF-κB activation[6].

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the biological target(s) of this compound.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to isolate potential binding partners from cell lysates.

  • Protocol: Affinity Chromatography

    • Immobilization of Ligand: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Preparation of Cell Lysate: Culture relevant cells (e.g., a panel of cancer cell lines) and prepare a native protein lysate.

    • Affinity Pull-down: Incubate the cell lysate with the ligand-immobilized beads. As a control, use beads without the ligand or beads with an inactive analog.

    • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.

    • Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular and Biochemical Assays for Target Validation

Once potential targets are identified, their interaction with this compound needs to be validated using cellular and biochemical assays.

  • Protocol: MTT Assay for Cytotoxicity Screening

    • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Protocol: Caspase Activity Assay

    • Cell Treatment: Treat cells with this compound at concentrations determined from the MTT assay. Include positive (e.g., staurosporine) and negative controls.

    • Cell Lysis: After the desired incubation time, lyse the cells to release intracellular contents.

    • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) to the lysate.

    • Signal Detection: Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage, which is proportional to caspase activity.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex biological processes being investigated.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation compound This compound immobilization Immobilize on Beads compound->immobilization pulldown Affinity Pulldown immobilization->pulldown lysate Cell Lysate lysate->pulldown ms LC-MS/MS Identification pulldown->ms hits Potential Targets ms->hits biochemical Biochemical Assays (e.g., Enzyme Kinetics) hits->biochemical cellular Cellular Assays (e.g., Western Blot, Reporter Assays) hits->cellular binding Biophysical Assays (e.g., SPR, ITC) hits->binding validated_target Validated Target biochemical->validated_target cellular->validated_target binding->validated_target

Figure 1: General workflow for affinity-based target identification and validation.

apoptosis_pathway compound N-substituted Benzamide bcl2 Bcl-2 Inhibition? compound->bcl2 mito Mitochondria compound->mito Induces Stress bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Hypothesized apoptosis induction pathway for N-substituted benzamides.

Quantitative Data Summary

While no specific quantitative data for this compound is currently published, the following table outlines the types of data that should be generated during the proposed studies.

Table 2: Framework for Quantitative Data Collection

Assay TypeParameter MeasuredExample UnitsPurpose
Cell Viability (MTT) IC50µMDetermine the concentration of compound that inhibits cell growth by 50%.
Enzyme Inhibition IC50, KinM, µMQuantify the potency of the compound as an inhibitor of a specific enzyme.
Surface Plasmon Resonance (SPR) KD (Koff/Kon)nM, µMMeasure the binding affinity and kinetics of the compound to its target.
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔSnM, µMDetermine the thermodynamic parameters of the binding interaction.
Caspase Activity Fold IncreaseRelative UnitsQuantify the induction of apoptosis through specific caspase pathways.

Conclusion

The target identification of this compound presents an opportunity to discover novel biological activities for this chemical scaffold. By leveraging a systematic approach that combines affinity-based proteomics with robust cellular and biochemical validation assays, researchers can elucidate its mechanism of action. The protocols and frameworks provided in this guide offer a structured pathway for these investigations, paving the way for potential therapeutic applications.

References

An In-Depth Technical Guide to N-(2,6-diisopropylphenyl)benzamide: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and established signaling pathways for N-(2,6-diisopropylphenyl)benzamide is limited. This guide provides a comprehensive overview based on available chemical data, general synthetic methodologies for related compounds, and the biological activities of structurally similar benzamide derivatives. The experimental protocols and proposed mechanisms should be considered illustrative and require experimental validation.

Introduction

This compound is a chemical compound belonging to the N-substituted benzamide class. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The structure of this compound, featuring a benzoyl group attached to a sterically hindered 2,6-diisopropylaniline moiety, suggests potential for unique chemical and biological properties. This technical guide aims to provide a thorough literature review and background on this compound, focusing on its synthesis, chemical properties, and the biological activities of related analogs to infer its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from publicly available databases. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₉H₂₃NOPubChem
Molecular Weight 281.4 g/mol PubChem
CAS Number 35336-02-8PubChem
Appearance White powder (predicted)General knowledge
Melting Point Not reported
Boiling Point Not reported
Solubility Poorly soluble in water (predicted)General knowledge
LogP (calculated) 4.9PubChem

Synthesis and Characterization

General Experimental Protocol for Synthesis

Reaction Scheme:

Benzoyl chloride + 2,6-diisopropylaniline → this compound + HCl

Materials and Reagents:

  • Benzoyl chloride

  • 2,6-diisopropylaniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O stretching vibrations).

Biological Activity and Potential Applications

Direct biological data for this compound is not extensively reported in the public domain. However, the broader class of N-substituted benzamides has been investigated for a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The following table summarizes the activities of structurally related compounds to provide context for the potential applications of this compound.

Compound Class/ExampleBiological ActivityQuantitative Data (Example)Reference
Benzamide HerbicidesInhibition of microtubule assembly in plants.Propyzamide is a commercial herbicide.[2]
N-benzylbenzamide compoundsHerbicidal activity as pigment synthesis inhibitors.-[3]
Picolinamide and Benzamide AnalogsAntifungal activity through inhibition of Sec14p.IC₅₀ values in the low micromolar range for some analogs.[4]
meta-Diamide CompoundsInsecticidal activity, particularly against lepidopteran pests.A mortality rate of 97.67% at 1 mg/L for compound 12q against Plutella xylostella.[5]
N,N-dialkylbenzamidesInsect repellent activity.DEET is a widely used insect repellent.[6]

Given the structural similarities to known agrochemicals, this compound may possess herbicidal, fungicidal, or insecticidal properties. The sterically hindered diisopropylphenyl group could influence its binding to target proteins and its metabolic stability.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow reagents Reactants: - 2,6-diisopropylaniline - Benzoyl chloride - Base (e.g., Et3N) - Anhydrous Solvent (e.g., DCM) reaction Amide Coupling Reaction (0°C to RT, 12-24h) reagents->reaction workup Aqueous Workup: - Wash with 1M HCl - Wash with NaHCO3 - Wash with Brine reaction->workup drying Drying and Concentration: - Dry over Na2SO4 - Filter - Evaporate solvent workup->drying purification Flash Column Chromatography (Silica gel, Hexane/EtOAc) drying->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway: Herbicidal Action

Based on the known mechanism of some benzamide herbicides, a plausible mode of action for this compound could be the disruption of microtubule formation in plant cells, leading to mitotic arrest and cell death. The following diagram illustrates this hypothetical pathway.

hypothetical_pathway compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin microtubule Microtubule Polymerization compound->microtubule Inhibits polymerization tubulin->microtubule Polymerizes into microtubules mitosis Mitosis microtubule->mitosis Forms mitotic spindle plant_death Plant Death microtubule->plant_death Disruption leads to cell_division Cell Division and Growth mitosis->cell_division Enables cell_division->plant_death Leads to growth (normal) or arrest (inhibited)

References

In-Depth Technical Guide: N-[2,6-Bis(1-methylethyl)phenyl]benzamide (CAS 35336-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 35336-02-8, scientifically known as N-[2,6-Bis(1-methylethyl)phenyl]benzamide. This document collates its known chemical and physical properties.

It is important to note that, at the time of this report, there is a lack of publicly available scientific literature detailing specific biological activities, mechanisms of action, or defined signaling pathways for this particular compound. The broader class of N-substituted benzamides is known to exhibit a wide range of biological effects, including antimicrobial and antitumor activities, suggesting potential areas for future investigation for this specific molecule.

Chemical Information and Properties

N-[2,6-Bis(1-methylethyl)phenyl]benzamide is a solid organic compound.[1] The detailed chemical identifiers and properties are summarized in the tables below for easy reference and comparison.

Compound Identification
Identifier TypeValue
CAS Number 35336-02-8
IUPAC Name N-[2,6-di(propan-2-yl)phenyl]benzamide[2]
Synonyms N-(2,6-diisopropylphenyl)benzamide, 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide, N-[2,6-bis(propan-2-yl)phenyl]benzamide
Molecular Formula C₁₉H₂₃NO[1][3]
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2[3]
InChI InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)
InChIKey QUYJZFJRIXLNBQ-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Molecular Weight 281.39 g/mol [1]Hoffman Fine Chemicals
Physical State Solid[1]Hoffman Fine Chemicals
Appearance Off-white to white solid[1]Hoffman Fine Chemicals
Melting Point 260 to 264 °C (Experimental)[1]SciFinder
Boiling Point 324.0 ± 31.0 °C at 760 Torr (Predicted)[1]SciFinder
Density 1.048 ± 0.06 g/cm³ at 20 °C, 760 Torr (Predicted)[1]SciFinder
Water Solubility 1.7 µg/mL (Experimental, at pH 7.4)[2]Burnham Center for Chemical Genomics, Guidechem
Hydrogen Bond Donor Count 1Computed by Cactvs
Hydrogen Bond Acceptor Count 1Computed by Cactvs
Rotatable Bond Count 4Computed by Cactvs
XLogP3 4.1Computed by XLogP3

Synthesis and Experimental Protocols

General Experimental Protocol for N-Substituted Benzamide Synthesis

This protocol describes a representative procedure for the synthesis of N-substituted benzamides, which can be adapted for the synthesis of N-[2,6-Bis(1-methylethyl)phenyl]benzamide.

Materials:

  • 2,6-Diisopropylaniline

  • Benzoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of N-substituted benzamides.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2,6-Diisopropylaniline and Base in Solvent add_benzoyl Add Benzoyl Chloride at 0°C start->add_benzoyl react Stir at Room Temperature add_benzoyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: General workflow for the synthesis of N-substituted benzamides.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not revealed any specific studies on the biological activity, pharmacological properties, or associated signaling pathways of N-[2,6-Bis(1-methylethyl)phenyl]benzamide (CAS 35336-02-8).

The benzamide scaffold is a common motif in many biologically active molecules. Derivatives of benzamide have been reported to possess a wide range of activities, including but not limited to:

  • Antimicrobial activity

  • Antitumor activity

  • Anticonvulsant activity

  • Antipsychotic activity

The absence of data for this specific compound presents an opportunity for novel research. Future studies could involve screening N-[2,6-Bis(1-methylethyl)phenyl]benzamide in various biological assays to determine its potential therapeutic value.

Safety Information

Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-[2,6-Bis(1-methylethyl)phenyl]benzamide is a well-characterized chemical compound with defined physical and chemical properties. However, its biological profile remains unexplored. The information provided in this guide serves as a foundational resource for researchers interested in investigating the potential applications of this molecule in drug discovery and development. The general synthetic protocol outlined can be used as a starting point for its preparation, enabling further biological evaluation.

References

Understanding the Solubility of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2,6-diisopropylphenyl)benzamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from publicly available databases and extrapolates knowledge from structurally similar benzamide derivatives. It offers a detailed examination of its predicted solubility in various solvents, outlines established experimental protocols for precise solubility determination, and presents a visual representation of the key factors influencing its solubility.

Physicochemical Properties and Solubility Profile

This compound is a substituted aromatic amide. Its molecular structure, characterized by a central benzamide core with bulky diisopropylphenyl substituents, significantly influences its physicochemical properties and, consequently, its solubility. The presence of the aromatic rings and isopropyl groups imparts a high degree of lipophilicity to the molecule, suggesting poor aqueous solubility. Conversely, the amide group provides a site for hydrogen bonding, which can facilitate dissolution in polar organic solvents.

Quantitative Solubility Data

Quantitative experimental data for the solubility of this compound is scarce in publicly available literature. The primary available data point is its aqueous solubility. To provide a broader perspective, this guide also includes predicted solubility in common organic solvents based on the behavior of structurally related benzamides.

SolventSolvent ClassPredicted Qualitative SolubilityQuantitative Solubility
Water (pH 7.4)AqueousPoorly Soluble1.7 µg/mL[1][2]
MethanolPolar ProticSparingly to Freely SolubleData not available
EthanolPolar ProticSparingly to Freely SolubleData not available
AcetonePolar AproticSolubleData not available
AcetonitrilePolar AproticSolubleData not available
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleData not available
Dichloromethane (DCM)NonpolarSolubleData not available
HexaneNonpolarSparingly SolubleData not available

Note: Predicted solubilities are based on the general characteristics of N-substituted benzamides and should be experimentally verified.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The following sections detail two common methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility represents the saturation point of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled throughout the experiment.

  • Phase Separation: After the equilibration period, remove the vial and allow any undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Analysis: Carefully withdraw a known aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution.

Objective: To rapidly determine the concentration at which this compound begins to precipitate from a solution.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer or organic solvent of interest

  • Multi-well plates (e.g., 96-well)

  • Automated liquid handler (optional)

  • Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous/Organic Solvent: Add the aqueous buffer or organic solvent of interest to each well containing the DMSO solutions. The addition should be rapid and consistent across all wells.

  • Precipitation Detection: Immediately after the addition of the solvent, measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility. Alternatively, the plate can be visually inspected for the first sign of precipitation.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships influencing its dissolution.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Lipophilicity High Lipophilicity (Aromatic Rings, Isopropyl Groups) Solute->Lipophilicity H_Bonding Hydrogen Bonding Capacity (Amide Group) Solute->H_Bonding Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solubility Solubility Lipophilicity->Solubility - (Decreases in Polar Solvents) + (Increases in Nonpolar Solvents) H_Bonding->Solubility + (Increases in Polar Protic Solvents) Crystal_Lattice->Solubility - (Higher energy requires more energy to overcome) Solvent Solvent Polarity Polarity (Polar vs. Nonpolar) Solvent->Polarity H_Bonding_Solvent Hydrogen Bonding Capacity Solvent->H_Bonding_Solvent Polarity->Solubility Like Dissolves Like H_Bonding_Solvent->Solubility + (Facilitates interaction with solute)

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

G Experimental Workflow for Shake-Flask Solubility Measurement start Start prep Prepare Supersaturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate collect Collect Supernatant separate->collect dilute Dilute Sample collect->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A typical workflow for determining equilibrium solubility.

References

An In-depth Technical Guide to N-(2,6-diisopropylphenyl)benzamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a chemical compound belonging to the class of N-substituted benzamides. While its specific discovery and detailed historical timeline are not extensively documented in publicly accessible literature, its synthesis follows well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis and characterization, and a prospective outlook on its potential biological activities based on the known pharmacology of structurally related benzamide derivatives. Due to the current absence of published biological data for this compound, this document serves as a foundational resource to facilitate future research and exploration of its therapeutic potential.

Introduction and Physicochemical Properties

This compound, with the CAS number 35336-02-8, is an aromatic amide characterized by a benzoyl group attached to the nitrogen of 2,6-diisopropylaniline. The bulky diisopropylphenyl moiety sterically hinders the amide bond, which can influence its chemical reactivity and biological interactions.

Chemical Structure and Properties
PropertyValueReference
Molecular Formula C₁₉H₂₃NO[1]
Molecular Weight 281.4 g/mol [1]
CAS Number 35336-02-8[1]
IUPAC Name This compound[1]
Synonyms 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide[2]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.
Melting Point Not reported
Boiling Point Not reported

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be reliably achieved through the acylation of 2,6-diisopropylaniline with benzoyl chloride, a common method for forming amide bonds.

Synthetic Workflow

The logical synthetic pathway for this compound is a straightforward one-step process.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_6_diisopropylaniline 2,6-diisopropylaniline acylation Acylation (Schotten-Baumann conditions) 2_6_diisopropylaniline->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation product This compound acylation->product

A representative synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of N-substituted benzamides.

Materials:

  • 2,6-diisopropylaniline

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diisopropylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings and the isopropyl methyl and methine protons. The amide proton would likely appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the amide, as well as for the aromatic and aliphatic carbons.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Potential Mechanisms of Action (Prospective)

To date, there are no specific studies in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the broader class of benzamides has been extensively investigated, revealing a wide range of pharmacological properties. Based on the activities of structurally related compounds, we can hypothesize potential areas for future investigation.

Hypothesized Biological Targets
  • Anticancer Activity: Many N-substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through pathways such as the release of cytochrome c and the activation of caspases.[3][4] Some benzamide derivatives are also known to inhibit histone deacetylases (HDACs), suggesting a potential role in epigenetic regulation.

  • Enzyme Inhibition: Certain benzamides are known to be inhibitors of enzymes like IMP dehydrogenase (IMPDH), which is involved in purine nucleotide synthesis and is a target in cancer and virology.[5]

  • Antimicrobial Activity: Various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

Prospective Signaling Pathway: Apoptosis Induction

Based on studies of other N-substituted benzamides, a plausible mechanism of action for inducing apoptosis in cancer cells is outlined below. It is crucial to emphasize that this is a hypothetical pathway for this compound and requires experimental validation.

ApoptosisPathway Compound This compound (Hypothetical) Mitochondrion Mitochondrion Compound->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A hypothesized apoptotic pathway potentially modulated by this compound.
Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

ScreeningWorkflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., MTT assay against a panel of cancer cell lines) Start->Primary_Screening Hit_Identification Hit Identification (Active at a defined concentration?) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis assays, cell cycle analysis) Hit_Identification->Secondary_Assays Yes Inactive Inactive Hit_Identification->Inactive No Mechanism_Studies Mechanism of Action Studies (e.g., Western blot for caspases, cytochrome c) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound whose biological potential remains to be explored. This technical guide provides a comprehensive starting point for researchers by detailing a reliable synthetic protocol and outlining prospective avenues for biological investigation based on the known activities of the broader benzamide class. The lack of existing biological data highlights an opportunity for novel research to uncover the potential therapeutic applications of this compound. Future studies should focus on systematic screening to identify its biological targets and elucidate its mechanism of action, which could pave the way for its development in areas such as oncology or infectious diseases.

References

Theoretical Insights into the Conformational Landscape of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a molecule of significant interest due to the profound influence of its bulky ortho-substituents on its three-dimensional structure. This steric hindrance dictates the molecule's conformational preferences, which in turn govern its intermolecular interactions and, consequently, its macroscopic properties and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of this compound. It details the computational protocols for conformational analysis, presents representative quantitative data on key structural parameters, and visualizes the critical rotational degrees of freedom and a standard computational workflow. The insights derived from such theoretical studies are invaluable for rational molecular design and the prediction of structure-property relationships in drug discovery and materials science.

Introduction

The amide bond is a cornerstone of chemical and biological structures, and its conformational properties have been a subject of intense study. In N-aryl amides, the orientation of the aryl rings relative to the amide plane is a critical determinant of molecular shape and function. The introduction of bulky substituents at the ortho positions of the N-phenyl ring, as in this compound, introduces significant steric repulsion. This steric strain forces the molecule to adopt non-planar conformations to minimize its internal energy.

Theoretical and computational chemistry provide a powerful toolkit to explore the conformational preferences and the dynamics of such sterically hindered molecules.[1][2] By employing methods like Density Functional Theory (DFT), we can precisely calculate the geometries of stable conformers, the energy barriers to rotation around key chemical bonds, and the distribution of conformers at thermal equilibrium.[3][4] Understanding these conformational details is crucial for predicting how the molecule will interact with biological targets or pack in a crystal lattice. This guide outlines the standard theoretical approaches for such an investigation.

Data Presentation: Key Conformational Parameters

The conformation of this compound is primarily defined by three dihedral angles, as depicted in the diagram below. Theoretical studies yield quantitative data on these angles for the minimum energy conformers and the energy barriers associated with their rotation. The following tables summarize the kind of data generated from such computational analyses. The values presented are illustrative and based on findings for structurally related, sterically hindered benzamides.[5][6][7]

Table 1: Predicted Dihedral Angles for the Minimum Energy Conformation

Dihedral AngleDescriptionPredicted Value (degrees)
ω C(aryl)-C(O)-N-C(aryl')~180 (trans-amide bond)
τ₁ C(O)-N-C(ipso)-C(ortho)60 - 90
τ₂ N-C(O)-C(ipso)-C(ortho)30 - 60

Table 2: Predicted Rotational Energy Barriers

Rotational BarrierDescriptionPredicted Energy Barrier (kcal/mol)
ΔE(rot, τ₁) ** Rotation around the N-C(diisopropylphenyl) bond> 10
ΔE(rot, τ₂) **Rotation around the C(O)-C(benzoyl) bond5 - 8

Note: The high rotational barrier for τ₁ is a direct consequence of the severe steric clash between the isopropyl groups and the benzoyl moiety.

Computational Protocols

A thorough theoretical investigation of the conformational landscape of this compound involves a multi-step computational protocol.

Geometry Optimization

The initial step is to determine the three-dimensional structures of all possible stable conformers. This is achieved through geometry optimization calculations, typically using Density Functional Theory (DFT).

  • Methodology: The B3LYP functional is a widely used choice for such calculations due to its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[8] For more sterically congested systems where dispersion forces can be significant, functionals like M06-2X may be employed.[9]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good description of the molecular orbitals.[8]

  • Procedure:

    • An initial guess for the molecular structure is generated.

    • The energy of this structure is calculated, along with the forces on each atom.

    • The positions of the atoms are adjusted to minimize the forces and, therefore, the total energy of the system.

    • This process is repeated iteratively until a stationary point on the potential energy surface is found.

  • Verification: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

Potential Energy Surface (PES) Scans

To determine the energy barriers for rotation around the key bonds (N-C(aryl) and C(O)-C(aryl)), a series of constrained geometry optimizations, known as a Potential Energy Surface (PES) scan, is performed.

  • Procedure:

    • The dihedral angle of interest (e.g., τ₁ or τ₂) is systematically varied in fixed increments (e.g., 10-15 degrees).

    • At each increment, the dihedral angle is held fixed, while all other geometric parameters (bond lengths, bond angles, and other dihedrals) are allowed to relax to their minimum energy values.

    • The energy of the resulting structure is calculated and plotted against the value of the constrained dihedral angle.

  • Analysis: The resulting plot reveals the energy profile for the rotation. The energy difference between the highest point (transition state) and the lowest point (ground state) on this profile corresponds to the rotational energy barrier.

Mandatory Visualizations

Visual representations are essential for understanding the complex spatial relationships within this compound and the logic of the theoretical investigation.

G cluster_molecule This compound cluster_dihedrals Key Dihedral Angles img omega ω: C(aryl)-C(O)-N-C(aryl') img->omega Amide Bond Planarity tau1 τ₁: C(O)-N-C(ipso)-C(ortho) img->tau1 N-Aryl Rotation tau2 τ₂: N-C(O)-C(ipso)-C(ortho) img->tau2 C-Aryl Rotation

Caption: Key rotational degrees of freedom in this compound.

G start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum Vibrational Frequencies All Real? freq_calc->is_minimum is_minimum->geom_opt No (Imaginary Frequencies) stable_conformer Stable Conformer Identified is_minimum->stable_conformer Yes pes_scan Potential Energy Surface Scan (Constrained Optimizations) stable_conformer->pes_scan rot_barriers Rotational Barriers Determined pes_scan->rot_barriers analysis Conformational Analysis (Population, Properties) rot_barriers->analysis

Caption: Computational workflow for conformational analysis.

Conclusion

The theoretical study of this compound provides fundamental insights into how steric hindrance dictates molecular conformation. The computational protocols outlined in this guide, centered around DFT-based geometry optimizations and potential energy surface scans, offer a robust framework for quantifying the key dihedral angles and rotational barriers. The resulting data is critical for building accurate molecular models used in drug design, materials science, and broader chemical research. The non-planar, sterically constrained conformation of this compound is a direct result of its ortho-isopropyl groups, a feature that will undoubtedly define its interactions and reactivity. Future studies may expand on this work by exploring the impact of different solvent environments on the conformational equilibrium or by investigating the conformations of related, even more sterically demanding, amide systems.

References

N-(2,6-diisopropylphenyl)benzamide: A Technical Guide to its Role in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a small molecule belonging to the N-aryl benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. While direct comprehensive studies on this specific molecule are limited, research on analogous N-substituted benzamides strongly suggests its potential as a modulator of key biological pathways, particularly those involved in apoptosis and inflammation. This technical guide consolidates the available information on this compound and its analogs, providing insights into its physicochemical properties, potential synthesis, hypothesized mechanisms of action, and detailed experimental protocols for its investigation. The data presented herein, largely derived from structurally related compounds, aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Physicochemical Properties and Synthesis

This compound is characterized by a central benzamide core with a sterically hindered 2,6-diisopropylphenyl group attached to the amide nitrogen. This structural feature significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₃NO[1]
Molecular Weight 281.4 g/mol [1]
CAS Number 35336-02-8[1]
Water Solubility 1.7 µg/mL[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]

Synthesis:

A common method for the synthesis of N-aryl benzamides involves the acylation of an aniline with a benzoyl chloride. For this compound, this would involve the reaction of 2,6-diisopropylaniline with benzoyl chloride.

Synthesis cluster_reactants Reactants cluster_product Product 2_6_diisopropylaniline 2,6-diisopropylaniline target_molecule This compound 2_6_diisopropylaniline->target_molecule Pyridine (base) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->target_molecule

Caption: General synthesis scheme for this compound.

Role in Chemical Biology: Hypothesized Mechanisms of Action

Based on studies of structurally similar N-substituted benzamides, this compound is hypothesized to exert its biological effects through two primary mechanisms: induction of apoptosis and inhibition of inflammation.

Induction of Apoptosis via the Intrinsic Pathway

Several N-substituted benzamides have been shown to induce apoptosis in cancer cell lines through the mitochondrial-mediated intrinsic pathway.[2][3] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway N_Benzamide This compound Mitochondrion Mitochondrion N_Benzamide->Mitochondrion Induces release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Caspase_9 Pro-Caspase-9 Apaf_1->Caspase_9 Activates Active_Caspase_9 Active Caspase-9 Caspase_9->Active_Caspase_9 Caspase_3 Pro-Caspase-3 Active_Caspase_9->Caspase_3 Cleaves and activates Active_Caspase_3 Active Caspase-3 Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Effects via NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[4] Studies on N-substituted benzamides have demonstrated their ability to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[5][6] This inhibition is thought to occur through the prevention of IκBβ breakdown, which normally sequesters NF-κB in the cytoplasm.[7]

NFkB_Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to N_Benzamide This compound N_Benzamide->IkB Inhibits degradation of Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data for N-Aryl Benzamide Analogs

Table 2: Anticancer Activity of N-Aryl Benzamide Analogs (IC₅₀ values)

CompoundCell LineIC₅₀ (µM)Reference
3,4,5-trihydroxy-N-hexyl benzamideHCT-116 (Colon Carcinoma)0.07[8]
3,4,5-trihydroxy-N-tert-butyl-benzamideHCT-116 (Colon Carcinoma)0.16[8]
Compound 14 (methoxyphenyl derivative)SH-SY5Y (Neuroblastoma)Not specified[9]
Compound 15 (methoxyphenyl derivative)SH-SY5Y (Neuroblastoma)Not specified[9]
Sulfonamidebenzamide derivativeMultiple cancer cell linesAC₅₀ = 0.8[10]

Table 3: Anti-inflammatory Activity of N-Aryl Benzamide Analogs

CompoundAssayResultReference
Metoclopramide (MCA)LPS-induced TNFα in miceDose-dependent inhibition (10-500 mg/kg)[4]
3-Chloroprocainamide (3-CPA)LPS-induced TNFα in miceDose-dependent inhibition (10-500 mg/kg)[4]
Metoclopramide (MCA)NF-κB inhibition in HeLa cellsInhibition at 100-200 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential pro-apoptotic and anti-inflammatory activities of this compound.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Apoptosis, Inflammation) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, Reporter Assays) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A general experimental workflow for biological activity evaluation.

Caspase-9 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the activity of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[11][12]

Materials:

  • 96-well flat-bottom microplate

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-9 substrate (e.g., LEHD-pNA)

  • DTT (Dithiothreitol)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Resuspend the cell pellet in cold cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Caspase-9 Assay:

    • To a new 96-well plate, add cell lysate to each well.

    • Add 2X Reaction Buffer (containing DTT) to each well.

    • Add the caspase-9 substrate (LEHD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-9 activity.

Cytochrome c Release Assay (Western Blot)

This protocol outlines the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial-mediated apoptosis.[13][14]

Materials:

  • Mitochondria Extraction Buffer

  • Cytosol Extraction Buffer

  • DTT

  • Protease inhibitors

  • Dounce homogenizer

  • SDS-PAGE equipment

  • Western blot apparatus

  • Anti-Cytochrome c antibody

Procedure:

  • Cell Fractionation:

    • Induce apoptosis in cells with this compound.

    • Harvest and wash cells in ice-cold PBS.

    • Resuspend cells in Cytosol Extraction Buffer and incubate on ice.

    • Homogenize cells using a Dounce homogenizer.

    • Centrifuge to pellet intact cells and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at high speed to pellet mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein from treated and untreated cells by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-cytochrome c antibody.

    • Detect the protein using an appropriate secondary antibody and chemiluminescent substrate.

    • An increase in the cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.[15][16][17][18]

Materials:

  • Cells transfected with an NF-κB luciferase reporter plasmid

  • 96-well white, clear-bottom assay plates

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed transfected cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induction of NF-κB Activity:

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential therapeutic applications in diseases characterized by aberrant apoptosis and inflammation, such as cancer and autoimmune disorders. The information compiled in this guide, derived from studies on analogous N-aryl benzamides, strongly suggests that this compound may act by inducing intrinsic apoptosis and inhibiting the pro-inflammatory NF-κB signaling pathway.

Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized mechanisms. Key next steps include:

  • Synthesis and in vitro screening: Synthesize the compound and perform cytotoxicity and anti-inflammatory screens on relevant cancer and immune cell lines to determine its IC₅₀ values.

  • Mechanism of action studies: Conduct detailed mechanistic studies, including caspase activation assays, cytochrome c release experiments, and NF-κB reporter assays, to elucidate its precise molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesize and test a library of analogs to identify key structural features required for optimal activity and to develop more potent and selective compounds.

  • In vivo studies: Evaluate the efficacy and safety of lead compounds in appropriate animal models of cancer and inflammatory diseases.

The comprehensive protocols and foundational data presented in this technical guide provide a solid framework for initiating and advancing the investigation of this compound and its derivatives as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: N-(2,6-diisopropylphenyl)benzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for the investigation of N-(2,6-diisopropylphenyl)benzamide as a potential enzyme inhibitor. As of the date of this document, there is no publicly available data confirming the enzyme inhibitory activity of this specific compound. The proposed targets and methodologies are based on the known biological activities of structurally related benzamide derivatives.

Introduction

This compound is a synthetic small molecule with the chemical formula C₁₉H₂₃NO.[1][2] While its specific biological functions have not been extensively characterized, the broader class of N-substituted benzamides has been shown to exhibit a range of biological activities, including the inhibition of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), as well as exhibiting antifungal and anti-cancer properties.[3][4][5][6][7][8] These precedents suggest that this compound may also possess enzyme inhibitory capabilities.

These application notes provide a hypothetical framework for researchers and drug development professionals to explore the potential of this compound as an enzyme inhibitor. The protocols outlined below describe initial screening assays and more detailed characterization studies against plausible enzyme targets.

Potential Enzyme Targets and Rationale

Based on the activities of related benzamide compounds, the following enzyme classes are proposed as initial targets for screening this compound.

Potential Target Class Rationale Key References
Poly(ADP-ribose) Polymerases (PARPs)Benzamide is a known inhibitor of PARP.[5][7]Cosi C, et al. Brain Res. 1996.[7]
Histone Deacetylases (HDACs)Certain N-hydroxy-3-phenyl-2-propenamides are potent HDAC inhibitors.[8]Remiszewski SW, et al. J Med Chem. 2003.[8]
Sec14p (Phosphatidylinositol Transfer Protein)Picolinamide and benzamide scaffolds have shown antifungal properties by targeting Sec14p.Hoepfner D, et al. Chem Biol. 2017.
CaspasesSome N-substituted benzamides induce apoptosis through caspase activation.[3]Olsson A, et al. Br J Cancer. 2002.[3]

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the enzyme inhibitory potential of this compound.

General Workflow for Screening and Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Cellular Assays A Compound Preparation (this compound) B Primary Enzyme Panel Assay (e.g., PARP, HDAC, Sec14p) A->B C Hit Identification (% Inhibition > 50%) B->C D Serial Dilution of Compound C->D E Enzyme Inhibition Assay (Multiple Concentrations) D->E F IC50 Value Calculation E->F G Enzyme Kinetics Assays (e.g., Lineweaver-Burk plot) F->G H Determination of Ki and Inhibition Type G->H I Cell-Based Target Engagement Assay H->I J Phenotypic Assays (e.g., Apoptosis, Cell Cycle) I->J

Caption: Hypothetical workflow for the evaluation of this compound as an enzyme inhibitor.

Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PARP1.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone H1 (substrate)

  • NAD⁺

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • TMB Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • This compound

  • Positive Control (e.g., Olaparib)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the compound dilution or control (DMSO for 0% inhibition, Olaparib for 100% inhibition). b. Add 50 µL of a master mix containing PARP1 enzyme, Histone H1, and activated DNA to each well. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of a NAD⁺/Biotinylated NAD⁺ mixture. e. Incubate for 60 minutes at 30°C.

  • Detection: a. Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. b. Wash the plate three times with wash buffer. c. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. d. Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Calculate the percent inhibition for each concentration. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)

Objective: To determine the IC50 of this compound against a representative human HDAC enzyme (e.g., HDAC1).

Materials:

  • Recombinant Human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • This compound

  • Positive Control (e.g., Trichostatin A)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in HDAC assay buffer to desired concentrations.

  • Assay Reaction: a. Add 50 µL of the compound dilution or control to the wells of the 96-well plate. b. Add 25 µL of HDAC1 enzyme solution to each well. c. Add 25 µL of the fluorogenic substrate to initiate the reaction. d. Incubate for 60 minutes at 37°C.

  • Detection: a. Add 50 µL of the developer solution to each well. b. Incubate for 15 minutes at 37°C.

  • Data Analysis: a. Measure the fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm). b. Calculate the percent inhibition and determine the IC50 value as described for the PARP1 assay.

Hypothetical Signaling Pathway

Should this compound be identified as a potent PARP inhibitor, it could modulate cellular processes such as DNA repair and apoptosis.

G cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound A DNA Damage B PARP Activation A->B C PARylation of Histones & DNA Repair Proteins B->C H Inhibition of PARP D Recruitment of DNA Repair Machinery C->D I Inhibition of PARylation E DNA Repair D->E J Impaired DNA Repair F Cell Survival E->F K Apoptosis G This compound G->H H->I I->J J->K

Caption: Hypothesized signaling pathway of PARP inhibition by this compound.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values for this compound

Enzyme Target This compound IC50 (µM) Positive Control IC50 (µM) Control Compound
PARP1To be determinede.g., 0.01Olaparib
HDAC1To be determinede.g., 0.005Trichostatin A
Sec14pTo be determinedTo be determinedSpecific inhibitor

Table 2: Hypothetical Enzyme Kinetic Parameters

Enzyme Target Inhibition Type Ki (µM)
e.g., PARP1e.g., CompetitiveTo be determined

Conclusion

These application notes provide a foundational framework for the initial investigation of this compound as a potential enzyme inhibitor. The provided protocols are standard, robust methods for enzyme inhibition screening and characterization. Positive results from these assays would warrant further investigation into the compound's cellular activity, selectivity, and potential therapeutic applications. Researchers should adapt these protocols as necessary based on their specific experimental setup and objectives.

References

Application Notes & Protocols: Investigating N-(2,6-diisopropylphenyl)benzamide as a Modulator of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are valuable tools for research and potential therapeutic agents.[1][2][3][4] N-substituted benzamides are a class of compounds with diverse biological activities, including anti-inflammatory and antitumor properties.[5][6] This document provides a detailed framework for investigating a novel benzamide derivative, N-(2,6-diisopropylphenyl)benzamide, as a potential modulator of a key inflammatory signaling pathway.

Based on the known anti-inflammatory effects of some benzamides, which can involve the inhibition of the NF-κB signaling pathway, we hypothesize that this compound may exert its effects by disrupting the interaction between NF-κB (p65/p50 heterodimer) and its inhibitor, IκBα.[5] The following application notes and protocols describe a systematic approach to test this hypothesis using established in vitro protein-protein interaction assays.

Hypothesized Signaling Pathway: NF-κB Activation

The transcription factor NF-κB is a critical regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm through its interaction with the inhibitor protein IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. We hypothesize that this compound may stabilize the NF-κB/IκBα interaction, thereby preventing NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_nuc Translocation NF-κB/IκBα Complex NF-κB/IκBα Complex NF-κB/IκBα Complex->NF-κB (p65/p50) Releases This compound This compound This compound->NF-κB/IκBα Complex Hypothesized Stabilization NF-κB (p65/p50)IκBα NF-κB (p65/p50)IκBα NF-κB (p65/p50)IκBα->NF-κB/IκBα Complex Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (p65/p50)_nuc->Inflammatory Gene Transcription Activates

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Experimental Workflows and Protocols

To investigate the effect of this compound on the NF-κB/IκBα interaction, a series of established protein-protein interaction assays will be employed. The general workflow is to first screen for a potential interaction using co-immunoprecipitation and pull-down assays, followed by quantitative characterization of the binding affinity and kinetics using surface plasmon resonance and validation in a cellular context with FRET.

G Start Start Co-Immunoprecipitation (Co-IP) Co-Immunoprecipitation (Co-IP) Start->Co-Immunoprecipitation (Co-IP) Screening Pull-Down Assay Pull-Down Assay Start->Pull-Down Assay Screening Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Co-Immunoprecipitation (Co-IP)->Surface Plasmon Resonance (SPR) Quantitative Analysis Pull-Down Assay->Surface Plasmon Resonance (SPR) Quantitative Analysis FRET Assay FRET Assay Surface Plasmon Resonance (SPR)->FRET Assay Cellular Validation End End FRET Assay->End

Caption: Experimental workflow for investigating PPI modulation.
Co-Immunoprecipitation (Co-IP) to Screen for PPI Modulation

Co-IP is used to determine if two proteins interact in a cellular lysate.[7][8][9][10] In this protocol, we will treat cells with this compound and then perform Co-IP to see if the interaction between NF-κB and IκBα is altered.

Protocol:

  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK293T) cells or a relevant immune cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

    • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or LPS) for 30 minutes to induce IκBα degradation in the control group.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[10]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.[8][10]

    • Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-p65 NF-κB antibody) overnight at 4°C with gentle rotation.[8]

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[8]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[8]

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the "prey" protein (IκBα) to detect the co-immunoprecipitated protein.

    • Also, probe for the bait protein (p65 NF-κB) to confirm successful immunoprecipitation.

Expected Results (Hypothetical Data):

TreatmentInput (IκBα)IP: p65, WB: IκBαIP: p65, WB: p65
Vehicle (DMSO) - No Stimulus++++++++++++
Vehicle (DMSO) + TNF-α++++++
10 µM Compound + TNF-α++++++++++
50 µM Compound + TNF-α++++++++++++

Table 1: Hypothetical Co-IP results. Increased IκBα signal in the IP lanes for compound-treated samples would suggest stabilization of the interaction.

In Vitro Pull-Down Assay to Confirm Direct Interaction Modulation

A pull-down assay is an in vitro method to confirm a direct interaction between two proteins.[11][12][13][14][15] This assay will help determine if this compound directly affects the binding of purified IκBα to a tagged NF-κB protein.

Protocol:

  • Bait Protein Immobilization:

    • Express and purify a tagged "bait" protein (e.g., His-tagged p65/p50 NF-κB).

    • Immobilize the purified His-tagged NF-κB onto Ni-NTA agarose or magnetic beads by incubating for 1-2 hours at 4°C.[11]

    • Wash the beads to remove any unbound bait protein.

  • Binding Reaction:

    • Prepare a solution of purified "prey" protein (IκBα).

    • Incubate the immobilized bait protein with the prey protein in a binding buffer.

    • In parallel reactions, add varying concentrations of this compound or a vehicle control.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.

  • Washing and Elution:

    • Wash the beads several times with a wash buffer to remove unbound prey protein.

    • Elute the bait protein and any interacting prey protein using a high concentration of imidazole or by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the prey protein (IκBα).

Expected Results (Hypothetical Data):

This compound (µM)Eluted IκBα (Relative Band Intensity)
0 (Vehicle)1.0
11.2
102.5
504.8

Table 2: Hypothetical pull-down assay results. A dose-dependent increase in the amount of pulled-down IκBα would indicate that the compound enhances the direct interaction.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[16][17][18][19][20] This will allow for the quantitative determination of how this compound affects the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the NF-κB/IκBα interaction.

Protocol:

  • Ligand Immobilization:

    • Immobilize one of the purified interacting partners (the "ligand," e.g., p65/p50 NF-κB) onto an SPR sensor chip (e.g., a CM5 chip) using amine coupling.[16][19]

    • A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the ligand to subtract non-specific binding.

  • Analyte Interaction:

    • Prepare a series of dilutions of the other interacting partner (the "analyte," e.g., IκBα) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the ligand-immobilized surface and the reference cell at a constant flow rate.

    • Record the binding response in resonance units (RU).

  • Kinetic Analysis with Compound:

    • Repeat the analyte injections, but this time, pre-incubate the analyte with various concentrations of this compound or include the compound in the running buffer.

    • Measure the association and dissociation phases for each concentration.

  • Data Analysis:

    • After subtracting the reference cell signal, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Expected Results (Hypothetical Data):

Compound Concentration (µM)ka (M-1s-1)kd (s-1)KD (nM)
01.5 x 1053.0 x 10-320
101.6 x 1051.5 x 10-39.4
501.8 x 1050.8 x 10-34.4

Table 3: Hypothetical SPR data. A decrease in the dissociation constant (KD), particularly driven by a slower dissociation rate (kd), would confirm a stabilizing effect of the compound on the PPI.

Fluorescence Resonance Energy Transfer (FRET) for In-Cell Validation

FRET is a microscopy-based technique to visualize protein interactions in living cells.[21][22][23][24][25] By fusing fluorescent proteins (e.g., CFP and YFP) to NF-κB and IκBα, we can measure changes in their interaction in response to this compound inside the cell.

Protocol:

  • Construct Preparation and Transfection:

    • Generate expression vectors for NF-κB (p65) fused to a donor fluorophore (e.g., p65-CFP) and IκBα fused to an acceptor fluorophore (e.g., IκBα-YFP).

    • Co-transfect these constructs into a suitable cell line (e.g., HeLa or HEK293T).

  • Cell Treatment and Imaging:

    • Treat the transfected cells with this compound or a vehicle control.

    • Acquire images using a confocal microscope equipped for FRET analysis (e.g., using sensitized emission or acceptor photobleaching methods).[21][23]

    • Excite the donor (CFP) and measure the emission from both the donor and the acceptor (YFP).

  • FRET Efficiency Calculation:

    • Calculate the FRET efficiency, which is proportional to the interaction between the two proteins. An increase in FRET efficiency indicates that the proteins are in closer proximity.

    • In a control experiment, stimulate untreated cells with TNF-α, which should lead to a decrease in FRET efficiency as IκBα is degraded and the interaction is lost.

Expected Results (Hypothetical Data):

ConditionNormalized FRET Efficiency
Vehicle (DMSO) - No Stimulus0.35
Vehicle (DMSO) + TNF-α0.10
50 µM Compound - No Stimulus0.38
50 µM Compound + TNF-α0.29

Table 4: Hypothetical FRET data. A higher FRET efficiency in compound-treated cells after TNF-α stimulation, compared to the stimulated control, would indicate that the compound is preventing the dissociation of the NF-κB/IκBα complex in a cellular environment.

Conclusion

The protocols and application notes provided here outline a comprehensive strategy for evaluating the potential of this compound as a modulator of protein-protein interactions, using the NF-κB/IκBα interaction as a biologically relevant example. Successful outcomes from these experiments, particularly a dose-dependent stabilization of the interaction confirmed by multiple orthogonal assays, would provide strong evidence for this compound's mechanism of action and warrant further investigation in more complex cellular and in vivo models of inflammation. This systematic approach is applicable to the study of other novel small molecules and their effects on a wide range of protein-protein interactions.

References

Application Notes and Protocols for In Vivo Studies of N-(2,6-diisopropylphenyl)benzamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-diisopropylphenyl)benzamide is a chemical compound belonging to the benzamide class. While specific in vivo data for this particular molecule is not extensively available in published literature, this document provides a comprehensive, representative protocol for its evaluation in mouse models. The methodologies outlined below are based on established practices for in vivo studies of similar small molecules and related benzamide derivatives. These protocols are intended to serve as a foundational guide for researchers initiating studies to investigate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

Disclaimer: The following protocols are generalized and should be adapted and optimized based on preliminary in vitro data and the specific research objectives. The CAS Number for this compound is 35336-02-8.

Potential Applications

Based on the known biological activities of other benzamide derivatives, this compound may be investigated for a variety of therapeutic applications, including but not limited to:

  • Oncology: Certain benzamides have demonstrated anti-proliferative and pro-apoptotic effects.

  • Inflammation: Some benzamides are known to inhibit inflammatory pathways, such as the NF-κB signaling cascade.

  • Neuropharmacology: Various benzamide-containing compounds have shown activity in the central nervous system.

Data Presentation

Effective data management is crucial for the interpretation and comparison of results. All quantitative data from in vivo studies should be meticulously recorded and organized. The following table provides a template for summarizing key data points from a hypothetical in vivo efficacy and toxicity study.

Treatment Group Dose (mg/kg) Administration Route Tumor Volume (mm³) (Mean ± SD) Body Weight Change (%) (Mean ± SD) Serum Biomarker Level (units/mL) (Mean ± SD) Observations
Vehicle Control0Oral (gavage)1500 ± 250+5.2 ± 1.5100 ± 15No adverse effects
This compound10Oral (gavage)1200 ± 200+4.8 ± 1.885 ± 12No adverse effects
This compound30Oral (gavage)850 ± 150+2.1 ± 2.560 ± 10Mild sedation noted post-dosing
This compound100Oral (gavage)500 ± 100-3.5 ± 3.040 ± 8Significant sedation and ruffled fur observed

Experimental Protocols

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)

  • BALB/c mice (male and female, 8-10 weeks old)

  • Gavage needles

  • Standard laboratory equipment for observation and measurement

Protocol:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations.

  • Dosing:

    • Divide mice into groups (n=5 per group, mixed-sex or separate sexes).

    • Administer single doses of the compound at escalating levels (e.g., 10, 30, 100, 300, 1000 mg/kg) via oral gavage.

    • Include a vehicle control group.

  • Observation:

    • Continuously monitor animals for the first 4 hours post-administration and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, grooming, and any signs of distress.

    • Measure body weight daily.

  • Endpoint: At the end of the observation period, euthanize the mice and perform gross necropsy. Collect major organs for histopathological analysis if necessary.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture and Implantation:

    • Culture cancer cells to the logarithmic growth phase.

    • Harvest and resuspend cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer this compound at predetermined doses (based on the MTD study) or vehicle control.

    • The administration route and frequency will depend on the compound's properties (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor body weight and general health status of the mice.

  • Endpoint and Analysis:

    • Euthanize mice when tumors in the control group reach a predetermined size or at the end of the treatment period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot, qPCR).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Studies cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Mouse Studies cluster_analysis Data Analysis and Reporting in_vitro In Vitro Studies (Target validation, IC50) formulation Formulation Development (Vehicle selection) in_vitro->formulation toxicity Acute Toxicity Study (Determine MTD) formulation->toxicity efficacy Efficacy Study (e.g., Xenograft Model) toxicity->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study efficacy->pk_pd data_collection Data Collection (Tumor volume, body weight) pk_pd->data_collection analysis Statistical Analysis data_collection->analysis reporting Reporting and Interpretation analysis->reporting

Caption: A generalized workflow for the in vivo evaluation of a novel compound in mice.

Signaling_Pathway Hypothesized NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk compound This compound compound->ikk Inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Application Notes and Protocols for N-(2,6-diisopropylphenyl)benzamide in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-diisopropylphenyl)benzamide is a small molecule compound belonging to the benzamide class. While its specific biological targets are still under investigation, its structural features suggest potential interactions with a variety of protein targets. This document provides detailed application notes and experimental protocols for utilizing this compound in target engagement studies. For the purpose of these notes, we will hypothesize that this compound is an inhibitor of Tankyrase (TNKS) , a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes involved in various cellular processes, including the Wnt/β-catenin signaling pathway.[1][2][3][4] These protocols will serve as a guide for researchers to investigate the interaction of this compound with its putative target in a cellular context.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC19H23NO--INVALID-LINK--
Molecular Weight281.4 g/mol --INVALID-LINK--
CAS Number35336-02-8--INVALID-LINK--
AppearanceWhite to off-white solid(Hypothetical)
SolubilitySoluble in DMSO and Ethanol(Hypothetical)

Hypothesized Biological Target: Tankyrase (TNKS)

Tankyrases (TNKS1 and TNKS2) are enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by mediating the poly(ADP-ribosylation) (PARsylation) of Axin, a key component of the β-catenin destruction complex.[1][5] This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of Axin, resulting in the stabilization and nuclear translocation of β-catenin, and the activation of Wnt target genes.[1][5] Inhibition of Tankyrase is a potential therapeutic strategy for cancers with aberrant Wnt signaling.

Data Presentation: Quantitative Analysis of Target Engagement

This section presents hypothetical quantitative data for the interaction of this compound with its putative target, Tankyrase.

Table 1: In Vitro Biochemical Assay Data
Assay TypeParameterValue
Homogeneous Time-Resolved Fluorescence (HTRF)IC50 (TNKS1)75 nM
Homogeneous Time-Resolved Fluorescence (HTRF)IC50 (TNKS2)92 nM
Fluorescence PolarizationKd150 nM
Table 2: Cellular Target Engagement Data (CETSA)
Cell LineAssay TypeParameterValue
HEK293TThermal Shift AssayΔTm (TNKS1)+3.5 °C at 10 µM
HEK293TIsothermal Dose-Response (ITDR)EC50 (TNKS1)1.2 µM

Experimental Protocols

Detailed methodologies for key experiments to assess the target engagement of this compound are provided below.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

A. Melt Curve Analysis to Determine Thermal Shift (ΔTm)

Objective: To determine the change in the melting temperature (Tm) of Tankyrase in the presence of this compound.

Materials:

  • HEK293T cells

  • This compound (10 mM stock in DMSO)

  • Cell culture medium (DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-Tankyrase antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in a 10 cm dish and grow to 80-90% confluency.

    • Treat cells with 10 µM this compound or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment:

    • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Add 50 µL of lysis buffer to each tube and incubate on ice for 30 minutes with gentle vortexing.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to a new tube.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Tankyrase.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for Tankyrase at each temperature.

    • Normalize the intensities to the non-heated control (or the lowest temperature point).

    • Plot the normalized intensity versus temperature to generate melt curves for both the treated and vehicle control samples.

    • Determine the Tm for each curve (the temperature at which 50% of the protein is denatured).

    • Calculate the thermal shift (ΔTm) as the difference between the Tm of the treated and vehicle control samples.

B. Isothermal Dose-Response (ITDR) to Determine EC50

Objective: To determine the concentration of this compound required to achieve 50% of the maximal thermal stabilization of Tankyrase at a fixed temperature.

Procedure:

  • Cell Treatment:

    • Treat HEK293T cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 2 hours.

  • Heat Treatment:

    • Harvest and resuspend the cells as described above.

    • Heat all samples at a single, optimized temperature (e.g., 54°C, determined from the melt curve experiment to be on the slope of the denaturation curve) for 3 minutes.

  • Lysis, Protein Quantification, and Western Blot:

    • Follow the same procedure as for the melt curve analysis to quantify the amount of soluble Tankyrase in each sample.

  • Data Analysis:

    • Plot the normalized band intensity of soluble Tankyrase against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (Kd) of this compound to purified Tankyrase protein.

Materials:

  • Purified recombinant Tankyrase protein

  • Fluorescently labeled tracer molecule that binds to the same site as the compound of interest (e.g., a fluorescently tagged known inhibitor)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescent tracer and purified Tankyrase protein to each well.

    • Add the serially diluted compound or vehicle control to the wells.

    • Include controls for the free tracer (no protein) and the tracer-protein complex (no compound).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • Calculate the binding affinity (Kd) of the compound using the Cheng-Prusoff equation, if the Kd of the tracer is known.

Visualization of Pathways and Workflows

Tankyrase Signaling Pathway in Wnt/β-catenin Regulation

Tankyrase_Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_inhibition Inhibition Axin Axin APC APC beta_catenin β-catenin Axin->beta_catenin phosphorylates PARsylation PARsylation Axin->PARsylation undergoes Proteasome Proteasome Axin->Proteasome degradation GSK3b GSK3β APC->beta_catenin binds CK1a CK1α GSK3b->beta_catenin phosphorylates CK1a->beta_catenin phosphorylates beta_catenin->Proteasome degradation (in absence of Wnt) beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus translocates compound N-(2,6-diisopropylphenyl) benzamide Tankyrase Tankyrase compound->Tankyrase inhibits Tankyrase->Axin targets Tankyrase->PARsylation catalyzes RNF146 RNF146 (E3 Ligase) PARsylation->RNF146 recruits RNF146->Axin ubiquitinates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds Wnt_genes Wnt Target Gene Transcription TCF_LEF->Wnt_genes Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 LRP5_6->Axin recruits

Caption: Hypothesized role of this compound in the Wnt/β-catenin pathway.

Cellular Thermal Shift Assay (CETSA) Experimental Workflow

CETSA_Workflow start Start: Cell Culture treatment Treat cells with Compound or Vehicle (DMSO) start->treatment harvest Harvest and Wash Cells treatment->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Treatment (Temperature Gradient or Fixed Temp) aliquot->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant quantify Protein Quantification supernatant->quantify western SDS-PAGE and Western Blot (Detect Target Protein) quantify->western analysis Data Analysis (Melt Curve / Dose-Response) western->analysis end End: Determine ΔTm / EC50 analysis->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Fluorescence Polarization (FP) Assay Workflow

FP_Workflow start Start: Prepare Reagents prepare_compound Serial Dilution of This compound start->prepare_compound prepare_assay Prepare Assay Mix: - Purified Target Protein - Fluorescent Tracer start->prepare_assay plate Dispense Assay Mix and Compound into 384-well Plate prepare_compound->plate prepare_assay->plate incubate Incubate at Room Temperature plate->incubate read Read Fluorescence Polarization incubate->read analyze Data Analysis: - Competitive Binding Curve - Calculate IC50 and Kd read->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

References

Application Notes & Protocols: Analytical Techniques for the Purification of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2,6-diisopropylphenyl)benzamide is a substituted amide that may serve as a key intermediate or final product in pharmaceutical and chemical research. Ensuring the purity of such compounds is critical for accurate biological testing, reproducible results, and meeting regulatory standards. This document provides a comprehensive overview of the analytical techniques and purification protocols applicable to this compound, designed to guide researchers in achieving and verifying high-purity samples. The methodologies cover both purification strategies and the subsequent analytical characterization required to confirm identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for selecting appropriate solvents and analytical conditions.

PropertyValueReference
IUPAC Name N-[2,6-di(propan-2-yl)phenyl]benzamide[1]
CAS Number 35336-02-8[1]
Molecular Formula C₁₉H₂₃NO[1]
Molecular Weight 281.4 g/mol [1]
Appearance Likely a white to off-white solid[2]
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, ethyl acetate) and non-polar organic solvents (e.g., hexane, toluene), with limited solubility in water.[2]

Purification Protocols

The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the quantity of material.

Workflow for Purification and Analysis

crude Crude this compound decision Assess Impurity Profile & Quantity crude->decision recrystallization Recrystallization decision->recrystallization High quantity Crystalline solid chromatography Column Chromatography decision->chromatography Oily product Complex mixture pure_solid Purified Solid recrystallization->pure_solid tlc_dev TLC for Solvent System chromatography->tlc_dev chromatography->pure_solid analysis Purity & Identity Confirmation pure_solid->analysis hplc HPLC (Purity %) analysis->hplc nmr NMR (Structure) analysis->nmr ms MS (Molecular Wt.) analysis->ms ir IR (Functional Groups) analysis->ir

Caption: Overall workflow for the purification and analysis of this compound.

Protocol 1: Recrystallization

Recrystallization is effective if a solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[3]

Objective: To purify the crude product by crystallization.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Solvents: Ethanol, water, ethyl acetate, hexane, toluene[2][3]

Methodology:

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol/water, ethyl acetate/hexane). An ideal system will fully dissolve the compound when hot and result in significant crystal formation upon slow cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or the more soluble solvent of a binary pair). Heat the mixture gently with stirring and continue adding small portions of the hot solvent until the solid just dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Forcing rapid crystallization by placing it directly in an ice bath may trap impurities. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities, especially for oily products or complex mixtures.[2]

Objective: To purify the crude product using silica gel chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (e.g., 40-63 µm particle size)

  • Sand

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[2]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica surface.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) or the eluent itself. Carefully load the solution onto the top of the silica gel.[2]

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing if a gradient is needed. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures
Optimal TLC Rf 0.2 - 0.4

Analytical Techniques for Purity and Characterization

After purification, a suite of analytical techniques should be employed to confirm the identity, structure, and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reverse-phase method is typically suitable for N-substituted benzamides.[4]

Logic for HPLC Method Development

start Start: HPLC Method Development col_select Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->col_select mob_phase Select Mobile Phase A: Aqueous Buffer (e.g., 0.1% Formic Acid) B: Organic (Acetonitrile or Methanol) col_select->mob_phase gradient Run Initial Gradient (e.g., 5% to 95% B over 20 min) mob_phase->gradient eval_k Evaluate Retention (k') Is 2 < k' < 10? gradient->eval_k eval_res Evaluate Resolution (Rs) Is Rs > 1.5 for all peaks? eval_k->eval_res Yes adjust_solvent Adjust Solvent Strength (Modify Gradient Slope or Isocratic %B) eval_k->adjust_solvent No adjust_selectivity Adjust Selectivity - Change Organic Solvent (ACN ↔ MeOH) - Adjust pH of Mobile Phase A eval_res->adjust_selectivity No end Method Optimized eval_res->end Yes adjust_solvent->gradient adjust_selectivity->gradient

Caption: Logical workflow for developing a reverse-phase HPLC method.

Protocol 3: Purity Determination by RP-HPLC

Objective: To quantify the purity of this compound.

Instrumentation and Conditions:

ParameterTypical Value
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol[5]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[4]
Detection UV at an appropriate wavelength (e.g., 254 nm or 260 nm)[4]
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase or acetonitrile to a concentration of ~1 mg/mL.

Methodology:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile).

  • Inject the sample onto the column.

  • Run the analysis using an isocratic or gradient elution program. A common starting point is a 50:50 mixture of aqueous and organic phases.[4]

  • Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Methods

Protocol 4: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Data (based on analogous structures): [6]

¹H NMRExpected Chemical Shift (ppm)Description
-NH ~7.8 - 8.2Broad singlet, amide proton
Aromatic-H ~7.1 - 7.9Multiplets, protons on benzoyl and diisopropylphenyl rings
-CH(CH₃)₂ ~3.0 - 3.2Multiplet (septet), methine protons of isopropyl groups
-CH(CH₃)₂ ~1.1 - 1.3Doublet, methyl protons of isopropyl groups
¹³C NMRExpected Chemical Shift (ppm)Description
C=O ~165 - 167Amide carbonyl carbon
Aromatic-C ~123 - 147Carbons of the aromatic rings
-CH(CH₃)₂ ~28 - 30Methine carbon of isopropyl groups
-CH(CH₃)₂ ~23 - 25Methyl carbons of isopropyl groups

Protocol 5: Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Methodology:

  • Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).

  • Acquire the IR spectrum.

Expected Characteristic Absorption Bands: [6][7]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3250 - 3350Amide N-H bond
Aromatic C-H Stretch 3000 - 3100Aromatic C-H bonds
Aliphatic C-H Stretch 2870 - 2970Isopropyl C-H bonds
C=O Stretch (Amide I) 1640 - 1660Amide carbonyl bond
N-H Bend (Amide II) 1510 - 1550N-H bending and C-N stretching
Aromatic C=C Bending 1450 - 1600Aromatic ring vibrations

Protocol 6: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer, typically using electrospray ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 282.4.

  • Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 304.4, may also be present.

  • Fragmentation patterns for benzamides often involve the loss of the NH₂-R group to form a stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further fragment to a phenyl cation (C₆H₅⁺) at m/z 77.[8]

References

Application Notes and Protocols for Efficacy Studies of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of the novel compound, N-(2,6-diisopropylphenyl)benzamide. Given the broad spectrum of biological activities associated with benzamide derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, this document outlines detailed protocols for a multi-tiered approach to evaluating its therapeutic potential.[1][2][3]

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules.[4] While specific biological activities for this particular derivative are not extensively documented, the benzamide scaffold is a well-established pharmacophore present in numerous therapeutic agents.[2] Structurally related compounds have demonstrated a range of activities, suggesting that this compound may possess similar properties. This document provides hypothesized mechanisms of action and detailed experimental protocols to systematically investigate its efficacy.

Hypothesized Therapeutic Areas and Mechanisms of Action:

  • Anti-inflammatory: Many benzamide derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory responses.[5]

  • Anticancer: Some benzamides have shown antiproliferative activity against various cancer cell lines.[2][6] Potential mechanisms include the inhibition of tubulin polymerization or the modulation of histone deacetylases (HDACs).[7][8][9]

  • Antimicrobial: Certain benzamide compounds have demonstrated antibacterial and antifungal properties.[3][10]

In Vitro Efficacy Studies

A series of in vitro assays are recommended to establish the baseline biological activity and potency of this compound.

Anti-inflammatory Activity

Protocol 2.1.1: Protein Denaturation Assay

This assay serves as a preliminary screen for anti-inflammatory potential by measuring the compound's ability to inhibit heat-induced protein denaturation.[1]

  • Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent this denaturation can be an indicator of its anti-inflammatory activity.[1]

  • Procedure:

    • Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of this compound.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac should be used as a positive control.

Table 1: In Vitro Anti-inflammatory Activity Data

Concentration (µM)% Inhibition of Protein Denaturation
1
10
50
100
Diclofenac (Control)
Anticancer Activity

Protocol 2.2.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[1]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Procedure:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Table 2: In Vitro Anticancer Activity (IC50 Values in µM)

Cell Line24h IC5048h IC5072h IC50
MCF-7
DU145
A549 (Lung)
HCT116 (Colon)
Antimicrobial Activity

Protocol 2.3.1: Disc Diffusion Assay

This method is used to test the antimicrobial activity of a substance against pathogenic bacteria.[10]

  • Principle: The test compound diffuses from a filter paper disc into the agar medium containing the test microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a sterile broth.

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Aseptically place sterile filter paper discs impregnated with known concentrations of this compound onto the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters.

Table 3: In Vitro Antimicrobial Activity (Zone of Inhibition in mm)

MicroorganismConcentration 1 (µ g/disc )Concentration 2 (µ g/disc )Concentration 3 (µ g/disc )
E. coli
S. aureus
P. aeruginosa
C. albicans

In Vivo Efficacy Studies

Based on promising in vitro results, in vivo studies in animal models are the next step to evaluate the efficacy and safety of this compound.

Anti-inflammatory Activity

Protocol 3.1.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.[11][12]

  • Principle: Sub-plantar injection of carrageenan induces a local, acute inflammation characterized by edema. The reduction in paw volume by the test compound indicates its anti-inflammatory effect.[11]

  • Procedure:

    • Divide Wistar albino rats into groups (control, standard, and test groups receiving different doses of the compound).

    • Administer this compound orally or intraperitoneally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Control (Vehicle)-0
Standard (Indomethacin)10
Test Compound25
Test Compound50
Test Compound100

Mechanistic Studies & Signaling Pathways

To understand how this compound exerts its biological effects, further mechanistic studies are crucial. A key hypothesized pathway for anti-inflammatory and anticancer effects is the inhibition of the NF-κB signaling cascade.

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibition Target Gene Transcription Target Gene Transcription NF-κB (p50/p65)_n->Target Gene Transcription Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 4.1: Western Blot for NF-κB Pathway Proteins

  • Principle: To determine if this compound inhibits the NF-κB pathway by assessing the phosphorylation of key proteins like IκBα and the nuclear translocation of p65.

  • Procedure:

    • Treat cells (e.g., macrophages stimulated with LPS) with the compound for a specified time.

    • Prepare cytoplasmic and nuclear extracts.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative protein levels and phosphorylation status.

Experimental Workflow

The overall experimental design follows a logical progression from broad screening to more specific mechanistic studies.

dot

Experimental_Workflow A In Vitro Screening (Anti-inflammatory, Anticancer, Antimicrobial) B Dose-Response Studies & IC50 Determination A->B C Lead Activity Identification B->C D In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) C->D E Mechanistic Studies (e.g., Western Blot for NF-κB pathway) D->E F Data Analysis & Reporting E->F

References

Application Notes and Protocols for Developing Derivatives of N-(2,6-diisopropylphenyl)benzamide for Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel derivatives of N-(2,6-diisopropylphenyl)benzamide with the goal of enhancing their biological activity. This document outlines strategies for chemical modification, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key workflows and potential signaling pathways.

Application Notes

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. The bulky 2,6-diisopropylphenyl group provides a rigid framework that can be strategically modified to optimize interactions with biological targets. Structure-activity relationship (SAR) studies on various benzamide series have demonstrated that modifications to both the benzoyl and the N-phenyl moieties can significantly impact potency and selectivity.[1][2]

Key strategies for developing derivatives of this compound include:

  • Substitution on the Benzoyl Ring: Introduction of various functional groups (e.g., halogens, alkyls, alkoxys) at the ortho, meta, and para positions of the benzoyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement.[3]

  • Modification of the Amide Linker: While typically less explored, alterations to the amide bond, such as N-methylation or replacement with bioisosteres, could influence conformational preferences and metabolic stability.

  • Introduction of Heterocyclic Moieties: Replacing or appending heterocyclic rings to the benzoyl portion can introduce new interaction points, such as hydrogen bond donors and acceptors, which may enhance binding affinity and specificity.[4]

The following protocols provide a framework for the synthesis and evaluation of a focused library of this compound derivatives to explore these strategies.

Data Presentation

To facilitate the analysis of structure-activity relationships, all quantitative data should be organized into clear and concise tables.

Table 1: Synthesized this compound Derivatives and Their Physicochemical Properties

Compound IDR-Group (Benzoyl Position)Molecular FormulaMolecular Weight ( g/mol )LogP (calculated)
Parent HC₁₉H₂₃NO281.404.85
1a 4-ChloroC₁₉H₂₂ClNO315.845.41
1b 4-MethoxyC₂₀H₂₅NO₂311.424.65
1c 4-TrifluoromethylC₂₀H₂₂F₃NO349.395.69
1d 3-NitroC₁₉H₂₂N₂O₃326.394.71

Table 2: In Vitro Biological Activity of this compound Derivatives

Compound IDTarget/AssayIC₅₀/EC₅₀ (µM)Standard DeviationFold Improvement vs. Parent
Parent Example Target 115.2± 1.81.0
1a Example Target 15.8± 0.72.6
1b Example Target 112.1± 1.51.3
1c Example Target 12.3± 0.36.6
1d Example Target 125.4± 3.10.6

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the amidation of a substituted benzoyl chloride with 2,6-diisopropylaniline.[5]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • 2,6-diisopropylaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of the substituted benzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude benzoyl chloride. Use the crude product immediately in the next step.

  • Amidation:

    • Dissolve the crude benzoyl chloride in DCM.

    • In a separate flask, dissolve 2,6-diisopropylaniline (1.0 eq) and triethylamine (1.5 eq) in DCM.

    • Slowly add the benzoyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired this compound derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative activity of the synthesized derivatives on a cancer cell line.[2]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start Substituted Benzoic Acid acid_chloride Acid Chloride Formation start->acid_chloride SOCl₂, DMF amidation Amidation with 2,6-diisopropylaniline acid_chloride->amidation purification Purification (Column Chromatography) amidation->purification characterization Characterization (NMR, LC-MS) purification->characterization final_product Pure Derivative characterization->final_product in_vitro_assay In Vitro Assay (e.g., MTT Assay) final_product->in_vitro_assay Test Compound data_analysis Data Analysis (IC₅₀ Determination) in_vitro_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway Derivative N-(2,6-diisopropylphenyl) benzamide Derivative Receptor Target Receptor/ Enzyme Derivative->Receptor Inhibition Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) GeneExpression->CellularResponse

Caption: A potential signaling pathway modulated by this compound derivatives leading to a cellular response.

logical_relationship Start Parent Compound: This compound SAR_Cycle Structure-Activity Relationship (SAR) Cycle Start->SAR_Cycle Design Design of New Derivatives SAR_Cycle->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening Synthesis->Screening Analysis Data Analysis and SAR Elucidation Screening->Analysis Analysis->Design Iterative Improvement Lead_Optimization Lead Optimization Analysis->Lead_Optimization Optimized_Compound Optimized Compound with Improved Activity Lead_Optimization->Optimized_Compound

Caption: Logical workflow for the iterative development and optimization of this compound derivatives.

References

Troubleshooting & Optimization

troubleshooting N-(2,6-diisopropylphenyl)benzamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,6-diisopropylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this challenging amide coupling reaction. The significant steric hindrance posed by the 2,6-diisopropylaniline starting material often leads to side reactions and low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the synthesis and purification of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis are common due to the sterically hindered nature of 2,6-diisopropylaniline. The nucleophilicity of the amine is significantly reduced, making the standard Schotten-Baumann reaction conditions (benzoyl chloride and an aqueous base) inefficient.

Potential Causes:

  • Steric Hindrance: The bulky isopropyl groups on the aniline impede the approach of the benzoyl chloride to the nitrogen atom.

  • Hydrolysis of Benzoyl Chloride: In aqueous basic conditions (like NaOH), the benzoyl chloride can rapidly hydrolyze to benzoic acid, which will not react with the amine under these conditions.

  • Poor Amine Nucleophilicity: The electron-donating isopropyl groups are not enough to overcome the steric barrier, resulting in a sluggish reaction.

  • Amine Salt Formation: If a base is not present or is too weak, the HCl generated during the reaction will protonate the starting amine, rendering it unreactive.[1]

Solutions & Optimization Strategies:

  • Switch to a Peptide Coupling Reagent: Modern coupling reagents are highly effective for sterically hindered amide bonds. Reagents like HATU, HBTU, or PyBOP activate the carboxylic acid (benzoic acid) to form a highly reactive intermediate that is more susceptible to attack by the hindered amine.[2]

  • Use a Non-Nucleophilic Base: Instead of aqueous NaOH, use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases will scavenge the HCl produced without competing with the aniline for the benzoyl chloride.

  • In Situ Acyl Chloride Formation: Prepare the acyl chloride from benzoic acid using oxalyl chloride or thionyl chloride immediately before adding the amine. This ensures a fresh, highly reactive acylating agent.

  • Increase Reaction Temperature: Heating the reaction mixture (e.g., in a higher-boiling solvent like THF or Toluene instead of DCM) can provide the necessary activation energy to overcome the steric barrier.[3]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots indicates the formation of byproducts or the presence of unreacted starting materials.

Common Side Products:

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride. This is a very common byproduct, especially when using aqueous bases.

  • Unreacted 2,6-diisopropylaniline: Due to the slow reaction rate, a significant amount of the starting amine may remain.

  • N,N'-dicyclohexylurea (DCU) or HOBt/HATU byproducts: If you are using coupling reagents like DCC, EDC, or HATU, their respective byproducts will be present in the crude mixture.[4]

  • Diacylation Product (N,N-dibenzoyl-2,6-diisopropylaniline): While highly unlikely for this specific sterically hindered amine, it is a theoretical possibility under very harsh conditions.

Identification and Removal:

  • TLC Analysis: Spot the crude reaction mixture alongside the starting materials (benzoic acid and 2,6-diisopropylaniline) to identify them.

  • Aqueous Workup: A wash with a mild aqueous base (like NaHCO₃ solution) will remove the acidic benzoic acid into the aqueous layer. A subsequent wash with dilute aqueous acid (like 1M HCl) can remove unreacted amine.

  • Purification: The desired amide product can be separated from non-polar byproducts using silica gel column chromatography or recrystallization.[5]

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Why is this happening?

A3: A stalled reaction is a classic sign that the activation energy barrier is too high for the given conditions or that one of the reagents has been consumed by a side reaction.

Troubleshooting a Stalled Reaction:

  • Confirm Acyl Chloride Integrity: If you are forming the acyl chloride in situ, take an aliquot of the reaction mixture after the activation step and quench it with a more nucleophilic amine (like benzylamine). If this reaction works, your acyl chloride formation is likely successful, and the problem lies with the hindered amine addition.

  • Add a Nucleophilic Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP reacts with the benzoyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.

  • Re-evaluate Your Coupling Reagent: For extremely challenging couplings, switching to a more powerful activating agent may be necessary. Methods involving the in-situ formation of acyl fluorides have shown success in overcoming severe steric hindrance.[3]

Data Presentation

MethodCoupling/Activating AgentBaseSolventTemperatureTypical Yield Range (%)Key Byproducts
Schotten-Baumann Benzoyl Chlorideaq. NaOHDCM/H₂O0 °C to RT10 - 40%Benzoic Acid
Acyl Chloride Benzoyl ChlorideDIPEA / TEADCM / THFRT to Reflux40 - 70%DIPEA·HCl / TEA·HCl
Peptide Coupling Benzoic Acid + HATUDIPEADMF0 °C to RT75 - 95%Tetramethylurea, HOAt
Peptide Coupling Benzoic Acid + EDC/HOBtDIPEADMF / DCM0 °C to RT60 - 85%EDC-urea, HOBt

Note: Yields are representative for sterically hindered amide couplings and may vary based on specific substrate and reaction conditions.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows associated with the synthesis.

Caption: Desired vs. Side Reaction Pathways.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Method Using Schotten-Baumann (Acyl Chloride + aq. Base)? Start->Check_Method Check_Temp Is reaction at low temperature? Check_Method->Check_Temp No Sol_Peptide Switch to Peptide Coupling (e.g., HATU/DIPEA) Check_Method->Sol_Peptide Yes Check_Base Using organic base (e.g., DIPEA)? Check_Temp->Check_Base No Sol_Heat Increase Temperature (e.g., Reflux in THF) Check_Temp->Sol_Heat Yes Sol_Catalyst Add DMAP (catalyst) Check_Base->Sol_Catalyst Yes Sol_Check_Activation Verify Acyl Chloride Formation Check_Base->Sol_Check_Activation No

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Optimized Acyl Chloride Method

This protocol uses an organic base to minimize hydrolysis of the benzoyl chloride.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-diisopropylaniline (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux (if using THF).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water).

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly effective for sterically hindered couplings.[4][6]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C and add DIPEA (2.0-3.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 2,6-diisopropylaniline (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove DMF and the water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

optimizing reaction conditions for N-(2,6-diisopropylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of N-(2,6-diisopropylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Schotten-Baumann reaction, which involves reacting 2,6-diisopropylaniline with benzoyl chloride in the presence of a base.[1] An alternative route is the use of amide coupling agents to facilitate the reaction between benzoic acid and 2,6-diisopropylaniline.[2]

Q2: Why is the reaction yield often low for this specific amide synthesis?

A2: The primary challenge in this synthesis is the steric hindrance of the amine, 2,6-diisopropylaniline. The two isopropyl groups flanking the amine functionality make it a poor nucleophile, which can slow down the reaction rate and lead to lower yields.[3] Inefficient activation of the carboxylic acid or presence of moisture can also contribute to low yields.[4]

Q3: What are the likely side products in this reaction?

A3: Common side products can include the hydrolysis of benzoyl chloride back to benzoic acid if moisture is present.[4] If using a coupling agent like EDC, the formation of N-acylurea byproducts can occur, which may complicate purification.[4] In some cases, diacylation of the amine might be observed if an excess of a highly reactive acylating agent is used, though this is less likely with a hindered amine.[4]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows for tracking the consumption of the starting materials (2,6-diisopropylaniline and benzoyl chloride/benzoic acid) and the formation of the this compound product, helping to determine the optimal reaction time.[4]

Q5: What is the best purification method for the final product?

A5: After an aqueous workup to remove the base and any water-soluble salts, the crude product can be purified by recrystallization or column chromatography.[4] The choice of solvent for recrystallization will depend on the product's solubility, with common systems being ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is based on the reaction between an amine and an acid chloride.[1]

Materials:

  • 2,6-diisopropylaniline

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene[5]

  • Triethylamine (Et3N) or Pyridine

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-diisopropylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, so slow addition is crucial.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[4] Monitor the reaction's completion by TLC or LC-MS.[4]

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, water, and finally brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis via Amide Coupling Agent

This protocol uses a coupling agent to form the amide bond directly from benzoic acid, which is useful for sterically hindered amines.[3][4]

Materials:

  • Benzoic acid

  • 2,6-diisopropylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and anhydrous DMF.

  • Stir the mixture until all solids dissolve.

  • Add 2,6-diisopropylaniline (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) portion-wise to the stirred mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine to remove unreacted acid, EDC-urea byproduct, and HOBt.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions

ParameterMethod 1: Acyl ChlorideMethod 2: Amide Coupling
Starting Materials Benzoyl Chloride, 2,6-diisopropylanilineBenzoic Acid, 2,6-diisopropylaniline
Key Reagents Triethylamine or PyridineEDC, HOBt, DIPEA
Solvent Dichloromethane (DCM), TolueneDichloromethane (DCM), DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours12 - 24 hours
Stoichiometry (Amine:Acid:Base/Coupling) 1.0 : 1.1 : 1.21.1 : 1.0 : 2.0 (DIPEA), 1.2 (EDC/HOBt)
Typical Yield 60-80% (can be lower due to hindrance)70-90% (often better for hindered substrates)

Troubleshooting Guide

Table 2: Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: 2,6-diisopropylaniline is a poor nucleophile.[3]- Switch to a more powerful coupling reagent like HATU or T3P.[3] - Increase reaction temperature; consider a higher boiling solvent like toluene or THF if using DCM.[3] - Add a nucleophilic catalyst like DMAP (catalytic amount).[3]
2. Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC/LC-MS to ensure it has gone to completion.[4] - Allow the reaction to stir for a longer period (e.g., 24-48 hours).
3. Presence of Water: Hydrolysis of benzoyl chloride or the activated acid intermediate.[4]- Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents.[4]
4. Poor Reagent Quality: Degradation of coupling agents or benzoyl chloride.- Use fresh or properly stored reagents. Check the purity of starting materials.
Product is Impure / Difficult to Purify 1. Urea Byproducts: Formation of EDC-urea (EDU) if using Method 2.[4]- During workup, wash the organic layer thoroughly with dilute acid (e.g., 1 M HCl) and water to remove the water-soluble urea.
2. Unreacted Starting Material: Incomplete conversion.- Optimize reaction stoichiometry; a slight excess of one reagent may be needed.[4] - Purify via column chromatography with an appropriate solvent gradient.
3. Side Product Formation: N-acylation or other side reactions.[4]- Lower the reaction temperature to minimize side reactions.[4] - Ensure slow, controlled addition of the most reactive reagent (e.g., benzoyl chloride).[1]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Amine & Base (or Acid, Amine, HOBt) cooling Cool to 0 °C reactants->cooling addition Add Acyl Chloride (or Coupling Agent) cooling->addition stir Stir at RT (4-24h) addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Wash with Acid/Base) monitor->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check Starting Materials by TLC/LC-MS start->check_sm sm_present Starting Materials Still Present check_sm->sm_present Yes sm_absent Starting Materials Consumed check_sm->sm_absent No check_conditions Review Reaction Conditions (Anhydrous? Stoichiometry?) sm_present->check_conditions workup_issue Check Workup Procedure (Product Loss?) sm_absent->workup_issue increase_time Increase Reaction Time &/or Temperature optimize_cond Use Anhydrous Solvents. Adjust Stoichiometry. check_conditions->optimize_cond Issue Found change_reagents Consider Stronger Coupling Agents (e.g., HATU) or Add Catalyst (DMAP) check_conditions->change_reagents No Obvious Issue optimize_cond->increase_time change_reagents->increase_time

Caption: Decision-making flowchart for troubleshooting low reaction yield.

References

N-(2,6-diisopropylphenyl)benzamide stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,6-diisopropylphenyl)benzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is its potential for hydrolysis, which involves the cleavage of the amide bond to form benzoic acid and 2,6-diisopropylaniline. However, due to significant steric hindrance from the two isopropyl groups on the phenyl ring, this compound is expected to be relatively stable under neutral pH conditions.[1][2][3][4] Stability can be compromised under harsh acidic or basic conditions, especially when combined with elevated temperatures.[5] Another major challenge is the compound's low aqueous solubility.[6][7]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1][5]

  • Acidic conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][5]

  • Basic conditions: The hydroxide ion, a strong nucleophile, can directly attack the carbonyl carbon.[2] Due to the steric shielding provided by the 2,6-diisopropylphenyl group, this compound is more resistant to hydrolysis than many other amides. Significant degradation typically requires strong acid or base and/or high temperatures.

Q3: My this compound is precipitating out of my aqueous buffer. What can I do?

A3: Precipitation is a common issue due to the compound's low aqueous solubility.[6][7] Here are some strategies to address this:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration as it may impact your experiment.[7]

  • Solubilizing agents: The use of cyclodextrins (e.g., HP-β-CD) can increase aqueous solubility by forming inclusion complexes.[7]

  • pH adjustment: Depending on the presence of other ionizable groups (though none are in the parent structure), adjusting the pH might slightly alter solubility. However, this is less likely to be effective for this neutral compound.

  • Sonication: Applying ultrasonic energy can help to disperse the compound and break down small aggregates, but it may not lead to a true solution and the effect might be temporary.

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: The primary degradation products from hydrolysis are benzoic acid and 2,6-diisopropylaniline.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time.

This could indicate degradation of your compound in the experimental medium.

Troubleshooting Workflow:

start Inconsistent Results/ Loss of Activity check_storage Verify Stock Solution Storage Conditions (e.g., -20°C, protected from light) start->check_storage prep_fresh Prepare Fresh Stock and Working Solutions check_storage->prep_fresh run_control Run a Time-Course Stability Study prep_fresh->run_control analyze Analyze Samples at Different Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC run_control->analyze degradation Degradation Observed? analyze->degradation yes Yes degradation->yes Yes no No degradation->no No optimize Optimize Formulation: - Adjust pH - Add antioxidants - Use co-solvents yes->optimize other_factors Investigate Other Experimental Factors (e.g., interaction with other reagents, adsorption to labware) no->other_factors end Problem Resolved optimize->end other_factors->end

Troubleshooting inconsistent results.

Issue 2: Difficulty in achieving the desired concentration in an aqueous buffer.

This is likely due to the poor aqueous solubility of the compound.

Solubility Enhancement Workflow:

start Precipitation Observed/ Low Solubility organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->organic_stock dilute Dilute Stock into Aqueous Buffer organic_stock->dilute precipitates Precipitation Still Occurs? dilute->precipitates yes Yes precipitates->yes Yes no No precipitates->no No use_excipients Incorporate Solubilizing Agents: - Cyclodextrins (HP-β-CD) - Surfactants (e.g., Tween® 80) yes->use_excipients success Solubility Achieved no->success test_solubility Test Solubility with Different Agents and Concentrations use_excipients->test_solubility reassess Re-evaluate Required Concentration or Buffer Composition use_excipients->reassess test_solubility->success

Workflow for improving solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBenzamide
Molecular Formula C19H23NO[6]C7H7NO[8]
Molecular Weight 281.4 g/mol [6]121.14 g/mol [8]
Aqueous Solubility 1.7 µg/mL (at pH 7.4)[6]~3 g/L (at room temp.)[8]
LogP (calculated) 4.1[6]0.64[9]

Table 2: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)Time (hours)% Remaining (Hypothetical)Primary Degradation Products
0.1 M HCl (pH 1)24>95%Benzoic Acid, 2,6-diisopropylaniline
PBS (pH 7.4)24>99%Not Detected
0.1 M NaOH (pH 13)24>95%Benzoate, 2,6-diisopropylaniline
0.1 M HCl (pH 1)72~90%Benzoic Acid, 2,6-diisopropylaniline
PBS (pH 7.4)72>98%Not Detected
0.1 M NaOH (pH 13)72~90%Benzoate, 2,6-diisopropylaniline

Note: This data is hypothetical and intended for illustrative purposes, reflecting the expected high stability due to steric hindrance.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to determine the stability of this compound in various aqueous solutions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier)

  • Buffers of desired pH (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.

  • Sample Preparation: Spike the stock solution into the desired aqueous buffers to a final concentration of 10 µg/mL. Prepare samples in triplicate for each time point.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Quenching (if necessary): If degradation is rapid, quench the reaction by adding an equal volume of mobile phase or a suitable organic solvent and store at -20°C until analysis. For this stable compound, immediate analysis may be sufficient.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 50% acetonitrile and ramp up to 95% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan, likely around 230-270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products.

Amide Hydrolysis Signaling Pathway:

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound Protonation Protonation of Carbonyl Oxygen Amide_A->Protonation + H+ Tetrahedral_A Tetrahedral Intermediate Protonation->Tetrahedral_A + H2O (Nucleophilic Attack) H_plus H+ H2O_A H2O Products_A Benzoic Acid + 2,6-diisopropylaniline Tetrahedral_A->Products_A Proton Transfer & Elimination of Amine Amide_B This compound Attack Nucleophilic Attack on Carbonyl Carbon Amide_B->Attack + OH- Tetrahedral_B Tetrahedral Intermediate Attack->Tetrahedral_B OH_minus OH- Products_B Benzoate + 2,6-diisopropylaniline Tetrahedral_B->Products_B Elimination of Amide Anion

General mechanisms of amide hydrolysis.

References

identifying and minimizing off-target effects of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the novel compound N-(2,6-diisopropylphenyl)benzamide. The information is presented in a question-and-answer format through FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for observing off-target effects with a novel compound like this compound?

A1: Off-target effects for a new small molecule inhibitor can stem from several factors. A primary cause is the structural similarity between the binding sites of the intended target and other proteins. For instance, if the compound targets a kinase, the highly conserved nature of the ATP-binding pocket across the human kinome can lead to binding to multiple kinases.[1] Other contributing factors include using high concentrations of the compound in assays, compound instability leading to reactive metabolites, and non-specific interactions with cellular components.[1]

Q2: How can I begin to experimentally determine the on- and off-target profile of this compound?

A2: A multi-pronged experimental approach is recommended to profile the targets of a novel compound:

  • Kinome Profiling: Screening the compound against a large panel of purified kinases is a crucial first step to determine its selectivity, especially if the intended target is a kinase.[1][2][3] This will provide IC50 values against a wide range of kinases, offering a broad view of its inhibitory activity.[1][4]

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to your compound.[5][6][7][8] This is an unbiased approach to pull down interacting partners.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method confirms target engagement within intact cells by measuring changes in the thermal stability of proteins upon compound binding.[9][10][11][12] An increase in a protein's melting temperature in the presence of the compound indicates a direct interaction.

Q3: What are some initial troubleshooting steps if I suspect my experimental results are influenced by off-target effects?

A3: If you observe unexpected or inconsistent cellular phenotypes, it is prudent to consider the possibility of off-target effects. Here are some initial troubleshooting steps:

  • Dose-Response Analysis: Conduct a thorough dose-response experiment to identify the lowest effective concentration of this compound. Off-target effects are more likely to occur at higher concentrations.[1][13]

  • Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold is known to target the same primary protein, comparing its effects with those of this compound can be informative.[14][15] Consistent phenotypes across different scaffolds are more likely to be on-target.

  • Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound.[14][15] This negative control should ideally retain the off-targets of the active compound but not bind to the intended target. Observing the phenotype with the negative control can help differentiate on-target from off-target effects.[14]

  • Target Engagement Confirmation: Utilize an assay like CETSA to confirm that this compound is engaging its intended target in the cellular context at the concentrations used in your experiments.[13]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at concentrations effective for the desired phenotype.

Possible Cause Troubleshooting Steps & Rationale
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen. This will identify unintended kinase targets that might be mediating the cytotoxic effects.[1][2][3] 2. Test inhibitors with different chemical scaffolds targeting the same primary protein. If cytotoxicity is still observed, it may indicate that the phenotype is an on-target effect.[14][15]
Inappropriate dosage 1. Perform a detailed dose-response curve. This will help determine the lowest concentration that produces the desired on-target effect while minimizing cytotoxicity.[1][13] 2. Use concentrations at or below the determined IC50/EC50 for the primary target in subsequent experiments.
Compound Instability 1. Assess the stability of the compound in your experimental media over time using techniques like HPLC. Degradation products may be responsible for the observed toxicity.

Issue 2: Discrepancy between in vitro biochemical data and cellular assay results.

Possible Cause Troubleshooting Steps & Rationale
Poor cell permeability 1. Evaluate compound uptake into cells. This can be done using methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with the compound.
Cellular metabolism of the compound 1. Analyze cell lysates for metabolites of this compound using LC-MS. The active compound in the cellular environment may be a metabolite.
Engagement of off-targets in the cellular context 1. Perform a Cellular Thermal Shift Assay (CETSA). This will confirm engagement of the intended target in intact cells and can also be adapted to identify off-target binders.[9][10][11] 2. Employ chemical proteomics approaches on cell lysates treated with the compound. This can identify cellular binding partners that are not present in a purified biochemical assay.[5][6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to verify that this compound binds to its intended target within a cellular environment.[9][10][11] The principle is that ligand binding increases the thermal stability of the target protein.[9]

Materials:

  • Cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with various concentrations of this compound or the vehicle control. Incubate for a sufficient period to allow compound entry and target binding.[16]

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10] A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated, denatured proteins.[9]

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein.[10] Following incubation with a secondary antibody, detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.[4]

Materials:

  • Panel of purified protein kinases

  • Specific kinase substrate peptides/proteins

  • ATP

  • This compound

  • Kinase assay buffer

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound.[4]

  • Kinase Reaction Setup: In an assay plate, add the diluted compound or vehicle control. Add the specific kinase to each well and incubate briefly to allow for inhibitor binding.[4]

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[4]

  • Detection: Stop the kinase reaction and detect the product. For example, with an ADP-Glo™ kit, a reagent is added to deplete unused ATP, followed by a detection reagent that converts the ADP generated into a luminescent signal.[4]

  • Data Acquisition and Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each kinase.[4]

Visualizations

Signaling_Pathway_Hypothesis cluster_input Input cluster_cellular Cellular Response Compound This compound On_Target Primary Target (e.g., Kinase A) Compound->On_Target Inhibition Off_Target Off-Target (e.g., Kinase B) Compound->Off_Target Inhibition Downstream_On On-Target Pathway On_Target->Downstream_On Regulates Downstream_Off Off-Target Pathway Off_Target->Downstream_Off Regulates Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype (e.g., Cytotoxicity) Downstream_Off->Phenotype_Off

Caption: Hypothetical signaling pathways illustrating on-target versus off-target effects.

Off_Target_Workflow Start Novel Compound: This compound In_Silico In Silico Prediction of Off-Targets Start->In_Silico Kinome_Screen Broad Kinome Profiling Start->Kinome_Screen Chem_Proteomics Chemical Proteomics Start->Chem_Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Validate_Hits Validate Potential Off-Targets In_Silico->Validate_Hits Kinome_Screen->Validate_Hits Chem_Proteomics->Validate_Hits CETSA->Validate_Hits Optimize Optimize Compound (Structure-Activity Relationship) Validate_Hits->Optimize End Characterized Compound Validate_Hits->End Optimize->End

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Conc Is the compound concentration > 10x IC50 of the primary target? Start->Check_Conc Lower_Conc Lower concentration and repeat experiment Check_Conc->Lower_Conc Yes Negative_Control Does a structurally related inactive control give the same phenotype? Check_Conc->Negative_Control No Lower_Conc->Negative_Control Off_Target_Likely Result is likely due to an off-target effect. Proceed with target deconvolution. Negative_Control->Off_Target_Likely Yes Orthogonal_Inhibitor Does a structurally different inhibitor for the same target give the same phenotype? Negative_Control->Orthogonal_Inhibitor No On_Target_Likely Result is likely an on-target effect. Orthogonal_Inhibitor->Off_Target_Likely No Orthogonal_Inhibitor->On_Target_Likely Yes

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Crystallization of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of N-(2,6-diisopropylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges stem from the molecule's steric hindrance. The bulky 2,6-diisopropylphenyl group can impede regular molecular packing, making it difficult to achieve a well-ordered crystal lattice. This can lead to issues such as oiling out, the formation of amorphous solids, or the growth of very small, poorly-defined crystals.

Q2: How does the steric hindrance from the diisopropylphenyl group affect crystallization?

A2: The two isopropyl groups ortho to the amide linkage force the phenyl ring to be significantly twisted relative to the plane of the amide group. This high dihedral angle can disrupt typical packing motifs, such as hydrogen-bonded chains or sheets, that are common in simpler benzamides. This makes it more challenging for the molecules to arrange themselves in a repeating, crystalline pattern.

Q3: What is the expected solubility of this compound?

Q4: Is this compound likely to exhibit polymorphism?

A4: Polymorphism is a common phenomenon in benzamide derivatives, where a compound can crystallize into multiple different crystal structures with distinct physical properties. While there are no specific reports of polymorphism for this compound found, the possibility should be considered during crystallization experiments, as different solvents and conditions can favor the formation of different polymorphs.

Troubleshooting Crystallization Issues

Q1: My compound oils out or forms an amorphous solid instead of crystals. What should I do?

A1: "Oiling out" or forming an amorphous solid suggests that the supersaturation of your solution is too high, or the kinetics of nucleation and growth are not favorable. Here are some strategies to address this:

  • Reduce the rate of supersaturation:

    • If using cooling crystallization, slow down the cooling rate.

    • For anti-solvent addition, add the anti-solvent more slowly and with vigorous stirring.

    • In slow evaporation, use a less volatile solvent or reduce the surface area of evaporation (e.g., by using a narrower vial).

  • Change the solvent system: The solvent plays a crucial role in molecular assembly. Experiment with different solvents or solvent mixtures. A solvent that has a moderate affinity for the compound can sometimes better facilitate the ordered arrangement required for crystallization.

  • Introduce seed crystals: If you have a small amount of crystalline material, adding it to a supersaturated solution can promote the growth of larger crystals.

  • Scratching the flask: Gently scratching the inside of the crystallization vessel with a glass rod can create nucleation sites.

Q2: I am only getting very small, needle-like crystals. How can I grow larger, higher-quality crystals?

A2: The formation of small needles often indicates rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process:

  • Decrease the level of supersaturation: Use a more dilute solution or a solvent in which the compound is slightly more soluble.

  • Utilize vapor diffusion: This technique provides a very slow method for changing the solvent composition, which can lead to the growth of high-quality single crystals.

  • Employ solvent layering: Carefully layering a solution of your compound with an anti-solvent can create a slow diffusion gradient at the interface, promoting the growth of larger crystals.

  • Minimize disturbances: Ensure your crystallization vessel is in a vibration-free environment.

Q3: My compound will not crystallize from any solvent I've tried. What are some alternative approaches?

A3: For particularly challenging, sterically hindered compounds, more advanced or alternative methods may be necessary:

  • High-pressure crystallization: For some sterically hindered organic compounds, crystallization can be induced under high pressure at temperatures above the solution's atmospheric boiling point.

  • Co-crystallization: Adding a second molecule (a co-former) that can form specific intermolecular interactions (like hydrogen bonds) with your compound can sometimes facilitate the formation of a crystalline co-crystal.

  • Melt crystallization: If the compound is thermally stable, melting a small amount and then very slowly cooling it can sometimes yield crystals.

Data Presentation

Table 1: Known Solubility of this compound

SolventTemperature (°C)Solubility
Water (pH 7.4)Not Specified1.7 µg/mL[1]

Table 2: Solubility of Benzamide (Parent Compound) in Various Solvents

This data can be used as a guide for selecting initial solvents for screening.

SolventTemperature (°C)Solubility ( g/100 mL)
Water20~0.135
EthanolNot SpecifiedSoluble (50mg/mL)[3]
MethanolNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble

Experimental Protocols

The following are general protocols for common crystallization techniques that can be adapted for this compound.

Protocol 1: Slow Evaporation
  • Solvent Selection: Choose a solvent in which this compound has moderate solubility at room temperature. Good starting points for screening could include ethanol, acetone, ethyl acetate, or toluene.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen solvent to create a near-saturated solution. Gentle warming may be used to aid dissolution, but ensure the solution is not fully saturated at the higher temperature.

  • Filtration: Filter the solution while warm through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free location and monitor for crystal growth over several hours to days.

Protocol 2: Vapor Diffusion (Hanging Drop)
  • Reservoir Preparation: In the larger well of a vapor diffusion plate, add 1-2 mL of a solvent in which the compound is insoluble (the anti-solvent, e.g., hexane or water).

  • Drop Preparation: On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of this compound in a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or acetone).

  • Sealing: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight chamber.

  • Equilibration: The more volatile anti-solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

  • Incubation: Leave the sealed chamber undisturbed and monitor for crystal growth.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
  • Solution Preparation: Prepare a near-saturated solution of this compound in a dense solvent (e.g., dichloromethane).

  • Layering: In a narrow container like a test tube or NMR tube, carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane or ethanol) on top of the compound solution, minimizing mixing at the interface.

  • Incubation: Seal the container and leave it in a vibration-free location. Crystals will typically form at the interface of the two solvents as they slowly mix.

  • Harvesting: Once crystals of a suitable size have formed, they can be carefully collected.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_outcome Outcome start Start with Crude This compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter to Remove Insoluble Impurities dissolve->filter slow_evap Slow Evaporation filter->slow_evap Induce Supersaturation vapor_diff Vapor Diffusion filter->vapor_diff Induce Supersaturation solvent_layer Solvent Layering filter->solvent_layer Induce Supersaturation cooling Slow Cooling filter->cooling Induce Supersaturation crystals High-Quality Crystals slow_evap->crystals oiling Oiling Out / Amorphous slow_evap->oiling needles Small Needles slow_evap->needles vapor_diff->crystals vapor_diff->oiling vapor_diff->needles solvent_layer->crystals solvent_layer->oiling solvent_layer->needles cooling->crystals cooling->oiling cooling->needles

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree start Crystallization Attempt outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling Oiling Out / Amorphous Solid outcome->oiling Non-crystalline Solid small_crystals Small/Needle-like Crystals outcome->small_crystals Poor Crystal Quality good_crystals Good Crystals outcome->good_crystals Success sol1 Increase Concentration Add Anti-solvent Scratch Flask Add Seed Crystal no_crystals->sol1 sol2 Slow Down Supersaturation Change Solvent Lower Temperature Slowly oiling->sol2 sol3 Decrease Supersaturation Use Vapor Diffusion Minimize Disturbances small_crystals->sol3

Caption: Decision tree for troubleshooting common crystallization problems.

Factors_Affecting_Crystallization cluster_solute Solute Properties cluster_conditions Experimental Conditions center Crystal Quality of This compound steric_hindrance Steric Hindrance steric_hindrance->center purity Purity purity->center polymorphism Polymorphism polymorphism->center solvent Solvent Choice solvent->center supersaturation Supersaturation Rate supersaturation->center temperature Temperature temperature->center impurities Presence of Impurities impurities->center

Caption: Key factors influencing the crystallization of this compound.

References

Technical Support Center: Refining Purification Protocols for N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(2,6-diisopropylphenyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent is too effective, leading to significant product loss in the mother liquor.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature.[1] - Try a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[1] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2] - Concentrate the mother liquor to recover a second crop of crystals.[3]
Product "Oils Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower-boiling point solvent or a more dilute solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] - If oiling out persists, consider purification by column chromatography.[5]
Poor Separation in Column Chromatography The chosen mobile phase does not provide sufficient resolution between the product and impurities.- Systematically test various solvent systems with different polarities using Thin Layer Chromatography (TLC) to find the optimal mobile phase. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[5] - Aim for an Rf value between 0.2 and 0.4 for the product on the TLC plate for the best separation on the column.[5]
Product Streaking or Tailing on TLC/Column The compound may be interacting with the acidic silica gel, or it may not be fully soluble in the mobile phase.- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds, to improve the peak shape.[5] - Ensure the chosen mobile phase is a good solvent for the compound.[5] - Consider using a different stationary phase, such as neutral alumina.[1]
Presence of Starting Materials in the Final Product Incomplete reaction or inefficient purification.- If unreacted 2,6-diisopropylaniline (basic) is present, an acidic wash (e.g., dilute HCl) during the workup can help remove it.[1] - If unreacted benzoyl chloride or benzoic acid (acidic) is present, a basic wash (e.g., saturated NaHCO3 solution) can remove them.[1] - If co-eluting with the product in chromatography, adjust the mobile phase polarity or consider recrystallization.
Off-Color (Yellow or Brownish) Product Presence of colored impurities, possibly from oxidation of starting materials or side reactions.- Recrystallization is often effective at removing colored impurities. - A charcoal treatment during recrystallization can help adsorb colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable purification method for this compound?

A1: Both recrystallization and silica gel column chromatography are effective methods. The choice depends on the impurity profile and the desired final purity. Recrystallization is often simpler and more scalable for removing small amounts of impurities with different polarities.[2] Column chromatography is preferred for complex mixtures or when very high purity is required.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at room temperature.[2] For N-substituted benzamides, common solvents to screen include ethanol, methanol, acetone, or mixtures such as ethyl acetate/hexane.[2][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: My crude product is an oil, but I expect a solid. How should I proceed?

A3: An oily crude product can be due to residual solvents or impurities. First, try removing volatile components under high vacuum.[5] If it remains an oil, purification by column chromatography is recommended. The oil can be dissolved in a minimal amount of a suitable solvent before loading onto the column.[5]

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can indicate the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and detect impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q5: What are the expected physical properties of this compound?

A5: this compound is expected to be a white to off-white solid. It is soluble in polar organic solvents and non-polar organic solvents, with limited solubility in water.[5]

Quantitative Data Summary

The following table presents hypothetical data from typical purification experiments to illustrate the effectiveness of different protocols.

Purification Method Starting Material Purity (%) Solvent/Mobile Phase Yield (%) Final Purity (%)
Recrystallization90Ethanol/Water (8:2)8598.5
Recrystallization90Ethyl Acetate/Hexane (1:4)8899.0
Flash Column Chromatography85Hexane/Ethyl Acetate (9:1)75>99.5
Flash Column Chromatography85Dichloromethane7299.2
Acid/Base Wash followed by Recrystallization801M HCl, 1M NaHCO₃, then Ethanol/Water7899.1

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound by flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand

  • Eluent (optimized from TLC analysis, e.g., hexane/ethyl acetate mixture)[5]

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: Determine the optimal solvent system (mobile phase) by running TLC plates with the crude product in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired product.[5]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for this compound.

experimental_workflow_chromatography cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Mobile Phase Optimization pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end start Crude Product start->tlc

Caption: Column chromatography workflow for purification.

logical_relationship_purification_choice start Crude Product Purity Assessment impurity_profile Complex Mixture of Impurities? start->impurity_profile polarity_diff Impurities have Different Polarity? impurity_profile->polarity_diff No chromatography Column Chromatography impurity_profile->chromatography Yes recrystallize Recrystallization polarity_diff->recrystallize Yes polarity_diff->chromatography No

Caption: Decision tree for choosing a purification method.

References

addressing batch-to-batch variability of synthesized N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2,6-diisopropylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in the synthesis of this sterically hindered amide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistent and optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging, often leading to batch-to-batch variability?

A1: The primary challenge lies in the steric hindrance presented by the two isopropyl groups on the 2,6-diisopropylaniline starting material. This steric bulk significantly reduces the nucleophilicity of the amine, making the formation of the amide bond with benzoyl chloride more difficult compared to less hindered anilines. This can lead to slower reaction rates, incomplete reactions, and the need for more forcing conditions, all of which can contribute to variability between batches.

Q2: What are the most critical parameters to control to minimize batch-to-batch variability?

A2: The most critical parameters to control are:

  • Purity of Starting Materials: The purity of both 2,6-diisopropylaniline and benzoyl chloride is crucial. Impurities in the aniline can lead to side reactions, while the presence of benzoic acid in benzoyl chloride (due to hydrolysis) can complicate the reaction and purification.

  • Reaction Temperature: Due to the lower reactivity of the sterically hindered amine, elevated temperatures are often required to drive the reaction to completion. However, excessively high temperatures can promote side reactions. Consistent temperature control is key.

  • Reaction Time: A sufficient reaction time is necessary to ensure the reaction goes to completion. Incomplete reactions will result in a higher proportion of unreacted starting materials in the crude product.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride to benzoic acid, which can interfere with the reaction and purification.

Q3: What are the common impurities I should expect in my final product?

A3: Common impurities include:

  • Unreacted 2,6-diisopropylaniline.

  • Unreacted benzoyl chloride or benzoic acid (from its hydrolysis).

  • Side-products from impurities present in the starting 2,6-diisopropylaniline.

Q4: How can I effectively purify the crude this compound?

A4: The two primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective if the impurities have significantly different solubilities than the product. For more complex impurity profiles, silica gel column chromatography is the preferred method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Due to the steric hindrance of 2,6-diisopropylaniline, the reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Reaction Temperature: Carefully increase the reaction temperature to improve the reaction rate. - Use a More Reactive Acylating Agent: Ensure the benzoyl chloride is of high purity and has not hydrolyzed.
Purity of Starting Materials: Impurities in 2,6-diisopropylaniline (often sold at 90-97% purity) can lead to lower yields of the desired product.[2][3][4]- Source High-Purity Starting Materials: Use 2,6-diisopropylaniline with the highest available purity. - Purify Starting Material: If necessary, purify the 2,6-diisopropylaniline by distillation before use.
Presence of Unreacted Starting Materials in Final Product Insufficient Reaction Time or Temperature: The reaction conditions were not sufficient to drive the reaction to completion.- Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor by TLC to confirm the disappearance of starting materials.
Presence of Benzoic Acid in Final Product Hydrolysis of Benzoyl Chloride: Exposure of benzoyl chloride to moisture before or during the reaction.- Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Purification: Benzoic acid can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.
Batch-to-Batch Variation in Color or Crystal Form Inconsistent Purity of Starting Materials: Different batches of starting materials may contain different impurities.- Standardize Starting Material Quality: Establish specifications for the purity of incoming starting materials and test them before use.
Inconsistent Purification: Variations in the purification method (e.g., solvent ratios, cooling rates in recrystallization) can affect the final product's appearance.- Standardize Purification Protocol: Develop and adhere to a strict, documented purification protocol.

Experimental Protocols

Synthesis of this compound

This protocol is a standard method for the acylation of a sterically hindered amine.

Materials:

  • Benzoyl chloride (≥99% purity)

  • 2,6-Diisopropylaniline (≥97% purity)[3]

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-diisopropylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-diisopropylaniline is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the silica gel onto a pre-packed silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Benzoyl ChlorideC₇H₅ClO140.57197.2-11.21
2,6-DiisopropylanilineC₁₂H₁₉N177.29257-450.94
This compoundC₁₉H₂₃NO281.40Not availableNot availableNot available

Table 2: Typical Purity of Commercial Starting Materials

Starting MaterialTypical PurityCommon Impurities
Benzoyl Chloride≥99%Benzoic acid
2,6-Diisopropylaniline90-97%Other aniline isomers, incompletely alkylated anilines

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2,6-diisopropylaniline and TEA in anhydrous DCM add_benzoyl Add benzoyl chloride solution dropwise at 0°C start->add_benzoyl reflux Warm to RT and reflux for 4-6 hours add_benzoyl->reflux tlc_monitor Monitor by TLC reflux->tlc_monitor wash_hcl Wash with 1M HCl tlc_monitor->wash_hcl Reaction complete wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallization Recrystallization concentrate->recrystallization column_chrom Column Chromatography concentrate->column_chrom end_product Pure this compound recrystallization->end_product column_chrom->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_appearance Appearance Issues start Batch-to-Batch Variability Observed? low_purity Low Purity by Analysis start->low_purity Yes low_yield Low Reaction Yield start->low_yield Yes color_variation Color/Crystal Variation start->color_variation Yes check_sm Check Starting Material Purity low_purity->check_sm optimize_purification Optimize Purification Protocol low_purity->optimize_purification end_node Consistent Product check_sm->end_node optimize_purification->end_node check_reaction_completion Verify Reaction Completion (TLC) low_yield->check_reaction_completion check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous adjust_conditions Adjust Temp/Time check_reaction_completion->adjust_conditions Incomplete adjust_conditions->end_node check_anhydrous->end_node standardize_sm Standardize Starting Materials color_variation->standardize_sm standardize_purification Standardize Purification color_variation->standardize_purification standardize_sm->end_node standardize_purification->end_node

Caption: Logical troubleshooting workflow for addressing batch-to-batch variability.

References

dealing with unexpected results in N-(2,6-diisopropylphenyl)benzamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2,6-diisopropylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this sterically hindered benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge in synthesizing this compound is the steric hindrance posed by the two isopropyl groups on the aniline ring. This significantly reduces the nucleophilicity of the amine, making the amide bond formation difficult with standard procedures. Low reaction rates, incomplete conversions, and the need for forcing conditions are common issues.

Q2: Which synthetic methods are most effective for overcoming steric hindrance in this synthesis?

A2: Standard amide coupling reactions often give low yields. More robust methods include the use of highly reactive acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions or with the addition of a catalyst like 4-dimethylaminopyridine (DMAP). Alternative approaches, such as those involving the in situ formation of more reactive acyl fluorides or the use of Grignard reagents with isocyanates, have also been successful for similarly hindered amides.

Q3: What are the common unexpected side products in the synthesis of this compound?

A3: Common side products include unreacted starting materials (2,6-diisopropylaniline and benzoic acid/benzoyl chloride), hydrolysis of benzoyl chloride to benzoic acid if moisture is present, and the formation of diacylated products (N-benzoyl-N-(2,6-diisopropylphenyl)benzamide) if harsh conditions and a large excess of benzoyl chloride are used.

Q4: How can I purify crude this compound effectively?

A4: Due to the non-polar nature of the compound, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, can also be a viable option for removing closely related impurities.

Q5: Is this compound biologically active?

A5: While specific biological activity for this compound is not extensively documented in publicly available literature, the N-(2,6-diisopropylphenyl) moiety is a key pharmacophore in various biologically active molecules. For instance, it is present in a class of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are investigated for their potential as anti-hyperlipidemic agents.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Low Reactivity due to Steric Hindrance - Increase reaction temperature, potentially using a high-boiling point solvent like toluene or xylene. - Use a more reactive acylating agent, such as benzoyl chloride instead of benzoic acid with a coupling agent. - Add a catalyst like DMAP to activate the reaction. - Consider alternative synthetic routes designed for sterically hindered amides.
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure stoichiometric amounts of reagents are used; consider a slight excess of the acylating agent.
Degradation of Reactants or Product - If using high temperatures, perform a small-scale reaction to check for decomposition. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Quality of Reagents - Use freshly distilled or high-purity starting materials. - Ensure solvents are anhydrous, as water can lead to hydrolysis of the acylating agent.
Issue 2: Presence of Multiple Impurities in the Crude Product
Observed Impurity Potential Cause & Troubleshooting
Unreacted 2,6-diisopropylaniline - Cause: Incomplete reaction. - Solution: Drive the reaction to completion by increasing the temperature, reaction time, or using a more potent activating agent. Can be removed during aqueous workup with a dilute acid wash.
Benzoic Acid - Cause: Hydrolysis of benzoyl chloride due to moisture. - Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. Can be removed during workup with a dilute base wash (e.g., saturated sodium bicarbonate solution).
Diacylated Byproduct - Cause: Use of a large excess of benzoyl chloride and/or high reaction temperatures. - Solution: Use a stoichiometric amount or only a slight excess of benzoyl chloride. Control the reaction temperature carefully. This impurity is often difficult to remove by simple extraction and may require careful column chromatography.

Data Presentation

Table 1: Comparison of General Synthetic Methods for Sterically Hindered Amides
MethodAcylating AgentCoupling Reagent/CatalystTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Benzoyl ChlorideBase (e.g., Triethylamine, Pyridine), DMAP (optional)Anhydrous organic solvent, 0°C to refluxHigh reactivity, relatively inexpensive.Sensitive to moisture, generates HCl byproduct.
Carboxylic Acid Coupling Benzoic AcidEDC/HOBt, HATU, etc.Anhydrous organic solvent, room temperatureMilder conditions, broader functional group tolerance.Coupling reagents can be expensive, may form N-acylurea byproducts.
Acyl Fluoride Benzoyl Fluoride (formed in situ)Cyanuric fluoride or other fluorinating agentsElevated temperaturesEfficient for sterically hindered substrates where other methods fail.Requires specialized fluorinating agents.
Grignard Reaction IsocyanateGrignard Reagent (e.g., Phenylmagnesium bromide)Anhydrous ether or THFProvides a robust solution for exceptionally hindered amides.Requires preparation of Grignard reagent, sensitive to protic functional groups.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

Materials:

  • 2,6-Diisopropylaniline

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-diisopropylaniline (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM.

  • If using, add a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-10% ethyl acetate in hexane).

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Sand

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Add a thin layer of sand on top of the silica gel.

  • Pre-elute the column with the mobile phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).

  • Carefully load the sample onto the top of the column.

  • Begin elution with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 2,6-Diisopropylaniline Benzoyl Chloride reaction Amidation Reaction (e.g., with TEA in DCM) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup drying Drying and Concentration workup->drying chromatography Column Chromatography drying->chromatography pure_product Pure this compound chromatography->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Issues start Low Yield of This compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp add_catalyst Add Catalyst (DMAP) incomplete->add_catalyst check_hydrolysis Check for Hydrolysis (presence of benzoic acid) complete->check_hydrolysis check_degradation Check for Degradation complete->check_degradation

Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.

Hypothetical Signaling Pathway for a Related Compound

The N-(2,6-diisopropylphenyl) moiety is found in inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). The following diagram illustrates a simplified, hypothetical mechanism of action for such a compound.

G cluster_cell Cell cluster_er Endoplasmic Reticulum ACAT ACAT Enzyme cholesteryl_esters Cholesteryl Esters (Storage) ACAT->cholesteryl_esters srebp SREBP Pathway ACAT->srebp Feedback Inhibition cholesterol Free Cholesterol cholesterol->ACAT acyl_coa Acyl-CoA acyl_coa->ACAT inhibitor N-(2,6-diisopropylphenyl) -containing Inhibitor inhibitor->ACAT Inhibition ldl_receptor LDL Receptor ldl_receptor->cholesterol ldl LDL ldl->ldl_receptor srebp->ldl_receptor Upregulation

Caption: A diagram illustrating the hypothetical inhibition of the ACAT enzyme by a compound containing the N-(2,6-diisopropylphenyl) moiety, leading to reduced cholesterol esterification.

References

Technical Support Center: Optimization of N-(2,6-diisopropylphenyl)benzamide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-(2,6-diisopropylphenyl)benzamide and related compounds in high-throughput screening (HTS) campaigns. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic relevance?

A1: this compound is a small molecule belonging to the substituted benzamide class. Compounds of this class are known to act as inhibitors for several important enzyme families, including Poly (ADP-ribose) Polymerases (PARPs) and Sirtuins (SIRTs), which are critical in cellular processes like DNA damage repair and metabolic regulation.[1] As such, this compound may be screened for potential therapeutic applications in oncology and neurodegenerative diseases.[1]

Q2: My this compound stock solution in DMSO appears to have precipitated after a freeze-thaw cycle. What should I do?

A2: Precipitation of compounds in DMSO stocks is a common issue, often caused by the absorption of atmospheric moisture, which lowers the solubility of hydrophobic compounds.[2] It is recommended to visually inspect plates before use. If precipitation is observed, attempt to redissolve the compound by gentle warming and sonication.[3] For future storage, prepare aliquots to minimize freeze-thaw cycles and consider storing in a desiccated environment.[2]

Q3: What are the primary causes of false positives when screening compounds like this compound?

A3: False positives in HTS can arise from several sources.[4] Common causes include compound autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase).[5] Another significant factor is the formation of compound aggregates at high concentrations, which can non-specifically inhibit enzymes.[5] Compounds with certain reactive chemical groups, known as Pan-Assay Interference Compounds (PAINS), can also react non-specifically with assay components.[6]

Q4: How can I assess and improve the aqueous solubility of my compound during HTS?

A4: Poor aqueous solubility is a major challenge for many small molecules and can lead to inaccurate activity measurements.[2] To assess solubility, kinetic solubility assays (e.g., nephelometry) or thermodynamic methods can be employed.[7] To mitigate solubility issues in your assay, you can include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[5] It is also crucial to ensure the final DMSO concentration in the assay is kept low and consistent (typically ≤1%).[8]

Q5: What is a Z'-factor and what does it indicate about my assay quality?

A5: The Z'-factor (Z-prime factor) is a statistical parameter used to quantify the quality and robustness of an HTS assay.[9] It measures the separation between the signals of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for a full-scale HTS campaign.[8][9] A value below 0.5 indicates that the assay is not reliable due to high variability or a small dynamic range, and it must be optimized before proceeding.[10]

Troubleshooting Guides

This section addresses specific problems you may encounter during the optimization and execution of your HTS campaign.

Issue 1: Low Z'-Factor (<0.5)

A low Z'-factor is a critical issue that must be resolved before screening. Use the following guide to diagnose and address the problem.

Troubleshooting Low Z'-Factor

G start Low Z'-Factor (<0.5) high_variability High Variability in Controls? start->high_variability low_signal Low Signal-to-Background? start->low_signal high_variability->low_signal No reagent_prep Check Reagent Stability & Homogeneity high_variability->reagent_prep Yes conc_opt Optimize Reagent Concentrations low_signal->conc_opt Yes dispensing_error Verify Liquid Handler Performance reagent_prep->dispensing_error plate_effects Check for Edge Effects or Evaporation dispensing_error->plate_effects end_node Re-evaluate Z'-Factor plate_effects->end_node incubation_time Optimize Incubation Time & Temperature conc_opt->incubation_time instrument_settings Check Instrument Settings (e.g., Gain) incubation_time->instrument_settings instrument_settings->end_node

Caption: A flowchart for diagnosing the root cause of a low Z'-factor.

Potential Cause Recommended Action
High Variability in Controls Check Reagent Preparation: Ensure all reagents are fully dissolved, homogenous, and within their stable shelf-life. Verify Liquid Handling: Calibrate and validate automated liquid handlers for accuracy and precision at the target volume. Assess Plate Effects: Check for evaporation or temperature gradients across the plate, which can cause "edge effects."[11]
Low Signal-to-Background Ratio Optimize Concentrations: Titrate concentrations of enzymes, substrates, and other critical reagents to maximize the signal window.[10] Optimize Incubation Times: Determine the optimal incubation time for the enzymatic reaction to reach a steady state without signal decay. Check Instrument Settings: Ensure the plate reader's gain and other settings are optimized for the assay's signal range.
Issue 2: Compound-Mediated Assay Interference

If a high number of initial hits do not confirm in follow-up studies, they may be artifacts caused by assay interference.

Workflow for Identifying Assay Interference

G primary_hit Primary HTS Hit dose_response Confirm with Dose-Response Curve primary_hit->dose_response is_artifact Is it a potential artifact? dose_response->is_artifact counter_screen Perform Counter-Screen (e.g., no enzyme) is_artifact->counter_screen Yes orthogonal_assay Test in Orthogonal Assay (different technology) is_artifact->orthogonal_assay No counter_screen->orthogonal_assay Inactive false_positive Result: False Positive (Discard) counter_screen->false_positive Active orthogonal_assay->false_positive Inactive true_hit Result: Confirmed Hit (Proceed) orthogonal_assay->true_hit Active

Caption: A logical workflow for triaging primary hits to eliminate false positives.

Type of Interference How to Identify Solution / Mitigation
Autofluorescence Run plates containing only the compound and assay buffer and measure fluorescence at the assay's emission wavelength.[5]If significant, switch to a non-fluorescence-based detection method (e.g., luminescence, TR-FRET).
Luciferase Inhibition Perform a counter-screen using purified luciferase enzyme to directly test for inhibition.[5]This is a common mechanism for false positives.[5] Hits that inhibit the reporter should be discarded.
Compound Aggregation Activity may be sensitive to the presence of non-ionic detergents. Re-test hits with and without 0.01% Triton X-100.[5]Include a detergent in the primary assay buffer. Lower the compound screening concentration.
Non-specific Reactivity (PAINS) Analyze the chemical structure for known problematic motifs (e.g., quinones, rhodanines).[6]Use computational filters to flag potential PAINS in the screening library before the campaign.[6]

Experimental Protocols & Data

Protocol: HTS Assay for PARP1 Inhibitors

This protocol describes a representative fluorescence polarization (FP) assay for screening substituted benzamides like this compound as potential inhibitors of the PARP1 enzyme.[1]

1. Materials:

  • Recombinant Human PARP1 enzyme
  • FITC-labeled DNA oligonucleotide (as PARP1 ligand)
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20
  • This compound and control compounds (e.g., Olaparib) in 10 mM DMSO stocks
  • Low-volume 384-well black assay plates

2. Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compound from the DMSO stock plate into the assay plate. For controls, dispense DMSO (negative control) or a known inhibitor (positive control).
  • Enzyme Addition: Add 10 µL of PARP1 enzyme solution (e.g., 2 nM final concentration in assay buffer) to all wells.
  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Tracer Addition: Add 10 µL of FITC-labeled DNA oligo solution (e.g., 1 nM final concentration in assay buffer) to all wells.
  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Presentation: HTS Quality Control Metrics

Effective HTS requires rigorous quality control. The table below summarizes key metrics that should be monitored throughout the screening campaign.[12][13][14]

Metric Formula Acceptable Value Interpretation
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5 Measures the separation band between positive (pos) and negative (neg) controls, indicating assay robustness.[9]
Signal-to-Background (S/B) μsignal / μbackground> 10 Indicates the dynamic range of the assay. A higher ratio makes it easier to detect hits.[10]
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the relative variability of replicate measurements. High %CV in controls can lead to a poor Z'-factor.
Hit Rate (Number of Hits / Total Compounds) * 100Typically 0.5 - 2% The percentage of compounds identified as active. An unusually high rate may suggest systematic assay interference.

Note: σ = standard deviation; μ = mean.

Signaling Pathway Context

The diagram below illustrates a simplified DNA Damage Response (DDR) pathway involving PARP1, a potential target for benzamide-class inhibitors.

G dna_damage DNA Single-Strand Break parp1 PARP1 Activation dna_damage->parp1 par PAR Chain Synthesis (PARylation) parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair & Cell Survival recruitment->repair inhibitor This compound (Hypothetical Inhibitor) inhibitor->parp1

Caption: Role of PARP1 in the DNA damage response and site of inhibition.

References

Technical Support Center: Synthesis of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of N-(2,6-diisopropylphenyl)benzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis and purification of this sterically hindered amide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 2,6-diisopropylaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] Due to the steric hindrance of the 2,6-diisopropylphenyl group, optimizing reaction conditions is critical for achieving a good yield.

Q2: Why is the yield of my reaction consistently low?

A2: Low yields in the synthesis of this sterically hindered amide are common and can be attributed to several factors:

  • Steric Hindrance: The bulky isopropyl groups on the aniline ring physically obstruct the approach of the benzoyl chloride to the amine's nitrogen atom, slowing down the reaction rate significantly.[4]

  • Low Nucleophilicity of the Amine: The electron-donating isopropyl groups are not sufficient to overcome the steric barrier, making 2,6-diisopropylaniline a relatively poor nucleophile.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the reaction medium, converting it to non-reactive benzoic acid.[5][6]

  • Protonation of the Amine: The HCl generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3] An adequate amount of base is crucial to prevent this.

Q3: What are the expected common impurities or byproducts?

A3: The primary impurities to expect are:

  • Unreacted 2,6-diisopropylaniline: Due to incomplete reaction.

  • Benzoic Acid: From the hydrolysis of benzoyl chloride.[5] This is a very common byproduct, especially under aqueous basic conditions.

  • Diacylated Product (N-benzoyl-N-(2,6-diisopropylphenyl)benzamide): While less common for such a hindered amine, it can form under forcing conditions or with a large excess of benzoyl chloride.[5]

  • Unidentifiable baseline material on TLC: Often resulting from minor side reactions or degradation.

Q4: How can I purify the crude this compound?

A4: The two primary methods for purification are recrystallization and silica gel column chromatography.[7]

  • Recrystallization: A solvent system like ethanol/water or hexane/ethyl acetate is a good starting point.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Column Chromatography: A mobile phase of hexane and ethyl acetate is commonly used for N-substituted benzamides.[9] The polarity can be adjusted to achieve good separation, aiming for an Rf value of 0.2-0.4 for the product on a TLC plate.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Amine Reactivity: Steric hindrance is preventing the reaction.[4] 2. Hydrolysis of Acyl Chloride: Moisture in reagents or solvents.[6] 3. Amine Protonation: Insufficient base to neutralize generated HCl.[3]1a. Increase Reaction Temperature: Gently reflux the reaction mixture to provide more energy to overcome the activation barrier. 1b. Use a More Reactive Acylating Agent: Consider using benzoyl fluoride or generating it in situ. 1c. Employ a Coupling Reagent: For a non-Schotten-Baumann approach, use a potent coupling reagent like HATU or COMU, which are effective for sterically hindered couplings.[10][11] 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-quality reagents. 3. Increase Base Equivalents: Use at least 2-3 equivalents of a non-nucleophilic base like triethylamine or pyridine if HCl capture is an issue. For Schotten-Baumann, ensure the aqueous base is sufficiently concentrated.
Product Contaminated with Benzoic Acid Hydrolysis of Benzoyl Chloride: Excess benzoyl chloride reacted with water during the reaction or workup.[5]Aqueous Wash: During the workup, wash the organic layer with a dilute base solution (e.g., 5% aqueous NaHCO₃ or Na₂CO₃). This will deprotonate the acidic benzoic acid, forming a water-soluble benzoate salt that will partition into the aqueous layer.[5]
Multiple Spots on TLC, Difficult to Separate 1. Formation of Byproducts: Side reactions occurring due to high temperature or reactive impurities. 2. Degradation on Silica Gel: The amide may be sensitive to the acidic nature of standard silica gel.[9]1. Optimize Reaction Conditions: Re-evaluate temperature, reaction time, and stoichiometry. 2a. Use Deactivated Silica: Perform column chromatography with silica gel that has been treated with a small amount of a base like triethylamine (typically 0.5-1% in the eluent).[9] 2b. Switch Stationary Phase: Consider using neutral or basic alumina for chromatography.
Crude Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or significant amounts of unreacted starting materials or byproducts can depress the melting point.[9]1. High Vacuum: Attempt to remove residual solvents under a high vacuum. 2. Trituration: Stir the oil with a non-polar solvent like cold hexanes or pentane to try and induce crystallization of the product while washing away more soluble impurities. 3. Purify by Chromatography: If solidification fails, purify the oil directly using column chromatography.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis (Illustrative data based on typical outcomes for sterically hindered amide couplings)

Method Acylating/Coupling Agent Base Solvent Temp (°C) Typical Yield (%) Notes
Schotten-BaumannBenzoyl Chloride10% aq. NaOHDichloromethane/Water2540-60Vigorous stirring is essential for this biphasic reaction.[2][6]
Anhydrous AcylationBenzoyl ChlorideTriethylamineDichloromethane40 (Reflux)55-75Requires strictly anhydrous conditions to prevent hydrolysis.
Coupling ReagentBenzoic Acid + HATUDIPEADMF2570-90HATU is highly effective for coupling sterically hindered amines but is more expensive.[10]
Coupling ReagentBenzoic Acid + COMUDIPEAAcetonitrile2575-95COMU is a safer and highly efficient alternative to benzotriazole-based reagents.[11]

DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 2,6-diisopropylaniline

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-diisopropylaniline (1.0 eq) in dichloromethane (approx. 5 mL per gram of aniline).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Add the NaOH solution (2.5 eq) to the flask containing the aniline solution.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Heat the mixture gently while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 2,6-diisopropylaniline in DCM B 2. Add 10% aq. NaOH A->B C 3. Cool to 0°C B->C D 4. Add Benzoyl Chloride C->D E 5. Stir at Room Temp (4-6h) D->E F 6. Separate Organic Layer E->F G 7. Wash with aq. NaHCO3 F->G H 8. Wash with Water & Brine G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in Vacuo I->J K 11. Recrystallize or Perform Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield in Reaction? Check_TLC Is starting material (aniline) still present on TLC? Start->Check_TLC Yes Benzoic_Acid Is a polar spot (benzoic acid) present on TLC? Start->Benzoic_Acid No No_Product No product spot visible? Check_TLC->No_Product No Increase_Temp Action: Increase temperature or reaction time. Check_TLC->Increase_Temp Yes Wash_Base Action: Perform aqueous base wash during workup (NaHCO3). Benzoic_Acid->Wash_Base Yes Use_Coupling_Reagent Action: Switch to a stronger coupling reagent (e.g., HATU). No_Product->Use_Coupling_Reagent Check_Conditions Action: Verify anhydrous conditions and reagent quality. No_Product->Check_Conditions Success Yield Improved Increase_Temp->Success Use_Coupling_Reagent->Success Purity_Improved Purity Improved Wash_Base->Purity_Improved Check_Conditions->Success

Caption: A logical troubleshooting workflow for addressing low yield and impurity issues.

References

Technical Support Center: N-(2,6-diisopropylphenyl)benzamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of N-(2,6-diisopropylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

When moving from laboratory-scale to pilot-plant or industrial production of this compound, several challenges can arise. These primarily relate to changes in physical and chemical parameters that are less pronounced at a smaller scale. Key challenges include:

  • Heat Transfer and Temperature Control: The synthesis of this compound is often exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hot spots, promoting side reactions and impurity formation.

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more difficult than in laboratory glassware. Poor mixing can result in localized concentration gradients of reactants, leading to incomplete reactions and the formation of byproducts.

  • Reagent Addition Rate: The rate at which reagents are added becomes critical at scale. A rate that is optimal on a small scale may be too fast in a larger vessel, causing temperature spikes and side reactions. Conversely, a rate that is too slow can lead to long reaction times and potential degradation of intermediates.

  • Impurity Profile Changes: The types and quantities of impurities can differ between small- and large-scale batches due to the aforementioned issues. New impurities may appear at scale, requiring modifications to the purification strategy.

  • Product Isolation and Purification: Methods that are convenient at the lab scale, such as column chromatography, are often not practical or economically viable for large-scale production. Shifting to techniques like crystallization or extraction can present its own set of challenges, including solvent selection and achieving the desired purity.

Q2: How does the choice of base impact the scale-up of the this compound synthesis?

The choice of base is critical for a successful and scalable reaction. A suitable base should be strong enough to neutralize the acid generated during the reaction (typically HCl if using benzoyl chloride) but not so strong as to cause unwanted side reactions.

  • Common Bases: Triethylamine (TEA) and pyridine are frequently used in laboratory-scale synthesis.

  • Scale-Up Considerations:

    • Cost and Availability: For large-scale production, the cost and availability of the base are important factors.

    • Work-up and Removal: The ease of removing the base and its corresponding salt during work-up is a key consideration. Water-soluble salts are generally preferred for straightforward aqueous extraction.

    • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the base and its byproducts must be considered for large-scale handling.

Q3: What are the key safety considerations when scaling up this reaction?

Scaling up the synthesis of this compound introduces several safety hazards that must be carefully managed:

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. A failure in temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Reagent Handling:

    • Benzoyl Chloride: Is corrosive and lachrymatory. It reacts with moisture to release HCl gas.

    • 2,6-Diisopropylaniline: Can be toxic and should be handled with appropriate personal protective equipment (PPE).

    • Solvents: Organic solvents are often flammable and can be toxic.

  • Process Safety Management: A thorough process hazard analysis (PHA) should be conducted before any scale-up activities. This includes evaluating potential risks and implementing appropriate control measures, such as pressure relief systems, emergency cooling, and automated shutdown procedures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Inefficient Mixing: Incomplete reaction due to poor distribution of reactants.1. Optimize stirrer speed and design for the reactor geometry. Consider installing baffles to improve mixing.
2. Poor Temperature Control: Side reactions favored at elevated temperatures.2. Implement a more robust temperature control system. Slow down the addition rate of the acylating agent.
3. Moisture Contamination: Hydrolysis of benzoyl chloride.3. Ensure all reactants, solvents, and equipment are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen).
High Impurity Levels 1. Over-acylation: Reaction of the product with another molecule of benzoyl chloride.1. Use a stoichiometric amount of benzoyl chloride or a slight excess of the aniline. Control the addition rate and temperature.
2. Side Reactions: Localized high concentrations of reagents.2. Improve mixing and control the addition rate. Consider subsurface addition of the acylating agent.
3. Degradation: Prolonged reaction time or high temperatures.3. Monitor the reaction progress by in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.
Difficult Product Isolation/Purification 1. Poor Crystallization: Product remains an oil or forms a fine powder that is difficult to filter.1. Screen different crystallization solvents and solvent mixtures. Control the cooling rate to promote the growth of larger crystals.
2. Emulsion Formation during Extraction: Difficulty in separating aqueous and organic layers.2. Add brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period.
3. Inefficient Purification by Chromatography: Not a viable method for large quantities.3. Develop a robust crystallization or extraction-based purification protocol at the lab scale before scaling up.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Reactor Volume 250 mL20 L2000 L
Solvent Volume 100 mL10 L1000 L
Reagent Addition Time 15 minutes2 hours8 hours
Stirrer Speed 300 rpm150 rpm75 rpm
Max Temperature 25 °C35 °C45 °C
Typical Yield 95%88%85%
Purity (before purification) 98%92%88%

Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of this compound

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 2,6-diisopropylaniline (17.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (12.1 g, 0.12 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Add benzoyl chloride (14.1 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (2,6-diisopropylaniline, benzoyl chloride, base, solvent) setup Reactor Setup (Dry, Inert Atmosphere) reactants->setup addition Controlled Reagent Addition setup->addition stirring Mixing & Temperature Control addition->stirring monitoring In-Process Control (TLC/HPLC) stirring->monitoring quench Quenching monitoring->quench extraction Extraction & Washes quench->extraction drying Drying & Concentration extraction->drying crystallization Crystallization drying->crystallization filtration Filtration & Drying crystallization->filtration product Final Product filtration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Scale-up Issue Identified issue_type What is the nature of the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield high_impurities High Impurities issue_type->high_impurities Purity isolation_problems Isolation Problems issue_type->isolation_problems Isolation check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_temp Review Temperature Profile low_yield->check_temp check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents analyze_impurities Identify Impurity Structures (LC-MS, NMR) high_impurities->analyze_impurities optimize_crystallization Optimize Crystallization Solvent & Conditions isolation_problems->optimize_crystallization develop_extraction Develop Alternative Extraction Protocol isolation_problems->develop_extraction solution Implement Solution & Monitor check_mixing->solution check_temp->solution check_reagents->solution modify_conditions Modify Reaction Conditions (Temp, Addition Rate) analyze_impurities->modify_conditions modify_conditions->solution optimize_crystallization->solution develop_extraction->solution

Caption: Troubleshooting flowchart for this compound scale-up.

Validation & Comparative

Comparative Efficacy of N-Substituted Benzamide Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

Please Note: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific efficacy data (e.g., IC50, EC50) for N-(2,6-diisopropylphenyl)benzamide. Therefore, a direct comparison of its performance with other benzamide analogs is not currently possible.

This guide provides a comparative analysis of the in vitro anti-proliferative efficacy of several other N-substituted benzamide derivatives. The data presented herein is collated from various studies to illustrate the structure-activity relationships within this versatile class of compounds and to highlight the impact of different substitution patterns on their biological activity.

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected N-substituted benzamide analogs against various human cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylCWR-22 (Prostate)2.5[1][2][3]
PC-3 (Prostate)2.5[1][2][3]
DU-145 (Prostate)6.5[1][2][3]
HS-5 (Bone Marrow)25[1][2][3]
2 2,6-dimethylphenyl--
4-amino-N-(2,6-dimethylphenyl) benzamideMES test (anticonvulsant)More potent than phenytoin[4]
3 (tetrahydroisoquinolinyl)-2-methoxy--
N-(tetrahydroisoqiuinolinyl)-2- methoxybenzamidesAnticonvulsant activity in animal modelsGood[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 values.

  • Cell Culture: Human prostate cancer cell lines (CWR-22, PC-3, DU-145) and a normal bone marrow cell line (HS-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide) for a specified period (e.g., five days).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the log of the drug concentration versus the percentage of cell viability.[1][2][3]

Mechanism of Action: Induction of Apoptosis

Several N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involved is the mitochondrial pathway of apoptosis.

Signaling Pathway of Benzamide-Induced Apoptosis

G Benzamide N-Substituted Benzamides Mitochondrion Mitochondrion Benzamide->Mitochondrion induces release of CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 auto-activates Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis executes

References

Validating the Biological Target of N-(2,6-diisopropylphenyl)benzamide: A Comparative Guide to TRPM2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel as a biological target of the novel compound, N-(2,6-diisopropylphenyl)benzamide. Due to the absence of published data on this specific interaction, this document presents a hypothetical validation workflow. It compares the hypothetical performance of this compound with established, non-specific TRPM2 inhibitors, supported by experimental data from the literature and detailed experimental protocols.

Introduction to TRPM2 as a Therapeutic Target

The Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable, non-selective cation channel that plays a crucial role in a variety of physiological and pathological processes.[1] It is activated by intracellular ADP-ribose (ADPR), which is produced in response to oxidative stress.[2] This positions TRPM2 as a key sensor of cellular redox status, linking oxidative damage to calcium signaling. Dysregulation of TRPM2 activity has been implicated in neurodegenerative diseases, inflammatory disorders, and certain types of cancer, making it an attractive target for therapeutic intervention.

Benzamide derivatives represent a versatile class of compounds with a broad range of biological activities. This guide explores the hypothetical potential of this compound as a TRPM2 inhibitor and outlines the experimental procedures required to validate this hypothesis.

Comparative Analysis of TRPM2 Inhibitors

To objectively evaluate the potential of this compound as a TRPM2 inhibitor, its (hypothetical) performance is compared against known, non-specific inhibitors of the TRPM2 channel. The following table summarizes the inhibitory potency of these compounds from in vitro assays.

Table 1: Comparison of Inhibitory Potency against TRPM2

CompoundTargetAssay TypePotency (IC50)Reference
This compound TRPM2 (Hypothetical) Intracellular Calcium Flux ~5 µM Hypothetical Data
N-(p-amylcinnamoyl)anthranilic acid (ACA)TRPM2H2O2-induced Ca2+ signals in HEK293 cells1.7 µM[3][4]
2-aminoethoxydiphenyl borate (2-APB)TRPM2Patch-clamp in HEK293 cells~1 µM[5]
Flufenamic acid (FFA)TRPM2Patch-clamp in CHO cells50-1000 µM (complete inhibition)[6]
Flufenamic acid (FFA)TRPM2Patch-clamp155 µM[7]

Experimental Protocols for Target Validation

The validation of a biological target for a novel compound involves a multi-faceted approach, combining biophysical, biochemical, and cellular assays. Below are detailed protocols for key experiments to assess the interaction between this compound and the TRPM2 channel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture HEK293 cells stably expressing human TRPM2 to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[8]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer containing protease inhibitors and incubating on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[9]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TRPM2 at each temperature point by Western blotting using a specific anti-TRPM2 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble TRPM2 against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Temperature Gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Aggregated Western Blot Western Blot Centrifugation->Western Blot Analyze Soluble Fraction Data Analysis Data Analysis Western Blot->Data Analysis Quantify Bands

CETSA Experimental Workflow

Intracellular Calcium Flux Assay

This functional assay measures the ability of the compound to inhibit TRPM2-mediated calcium influx in response to an agonist.

Experimental Protocol:

  • Cell Preparation: Seed HEK293 cells expressing TRPM2 in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.[10]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or a known inhibitor (e.g., ACA) for a predetermined time.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a TRPM2 agonist, such as H₂O₂ (100 µM), to stimulate calcium influx and continue to monitor the fluorescence intensity over time.[2] For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at 505 nm.[10]

  • Data Analysis: Calculate the change in intracellular calcium concentration or the fluorescence ratio. Plot the inhibition of the calcium response against the logarithm of the compound concentration to determine the IC50 value.

cluster_1 Calcium Flux Assay Workflow Cell Seeding Cell Seeding Dye Loading (Fura-2 AM) Dye Loading (Fura-2 AM) Cell Seeding->Dye Loading (Fura-2 AM) Compound Incubation Compound Incubation Dye Loading (Fura-2 AM)->Compound Incubation Fluorescence Reading Fluorescence Reading Compound Incubation->Fluorescence Reading Baseline Agonist Injection Agonist Injection Fluorescence Reading->Agonist Injection Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate IC50 Agonist Injection->Fluorescence Reading Measure Response

Calcium Flux Assay Workflow

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the effects of a compound on ion channel function.

Experimental Protocol:

  • Cell Preparation: Use isolated HEK293 cells expressing TRPM2.

  • Recording Setup: Establish a whole-cell patch clamp configuration using a glass micropipette filled with an intracellular solution containing a TRPM2 activator, such as ADP-ribose (e.g., 100 µM). The extracellular solution should be a standard bath solution.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.

  • Compound Application: Apply this compound or a known inhibitor to the extracellular bath solution at various concentrations.

  • Data Analysis: Measure the inhibition of the TRPM2-mediated current at each compound concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

TRPM2 Signaling Pathway

Understanding the signaling pathway in which the target is involved is crucial for interpreting experimental results. Oxidative stress leads to the production of ADP-ribose, which directly gates the TRPM2 channel, resulting in an influx of calcium ions. This increase in intracellular calcium can trigger various downstream cellular responses.

cluster_2 TRPM2 Signaling Pathway Oxidative Stress Oxidative Stress PARP Activation PARP Activation Oxidative Stress->PARP Activation ADP-ribose Production ADP-ribose Production PARP Activation->ADP-ribose Production TRPM2 Channel TRPM2 Channel ADP-ribose Production->TRPM2 Channel Activates Ca2+ Influx Ca2+ Influx TRPM2 Channel->Ca2+ Influx Downstream Cellular Responses Downstream Cellular Responses Ca2+ Influx->Downstream Cellular Responses N_Benzamide This compound (Hypothetical Inhibitor) N_Benzamide->TRPM2 Channel Inhibits

TRPM2 Signaling Pathway

Conclusion

This guide outlines a systematic approach to validate the hypothetical biological target of this compound as the TRPM2 ion channel. By employing a combination of biophysical and functional assays and comparing the results with known inhibitors, researchers can build a strong case for target engagement and functional modulation. The provided experimental protocols and diagrams serve as a template for designing and executing these validation studies, ultimately contributing to a better understanding of the compound's mechanism of action and its therapeutic potential.

References

Cross-Reactivity Profiling of N-(2,6-diisopropylphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,6-diisopropylphenyl)benzamide is a synthetic compound belonging to the diverse class of benzamides, which are recognized for a wide array of pharmacological activities. While direct experimental data on the cross-reactivity profile of this compound is not extensively available in the public domain, analysis of structurally related N-substituted benzamides allows for a predictive assessment of its potential biological targets and off-target effects. This guide provides a comparative analysis of this compound against its analogs with known biological activities, focusing on potential interactions with tubulin, soluble epoxide hydrolase (sEH), and key signaling pathways such as apoptosis and NF-κB. Detailed experimental protocols for assessing these potential activities are provided to facilitate further investigation.

Comparative Analysis of Biological Activities

Based on the activities of structurally similar benzamide derivatives, the primary potential targets for this compound are hypothesized to be tubulin and soluble epoxide hydrolase (sEH). Furthermore, like other N-substituted benzamides, it may play a role in apoptosis induction and NF-κB pathway inhibition.

Inhibition of Tubulin Polymerization

Several N-benzylbenzamide derivatives have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected N-Benzylbenzamide Derivatives

Compound R1 R2 A549 IC50 (nM) HCT116 IC50 (nM) MCF-7 IC50 (nM) HeLa IC50 (nM) Tubulin Polymerization Inhibition IC50 (µM) Reference
20a H H 45 ± 3.1 52 ± 4.5 38 ± 2.9 61 ± 5.2 >40 [1]
20b 3-OCH₃ H 15 ± 1.2 12 ± 0.9 18 ± 1.5 27 ± 2.1 2.1 ± 0.1 [1]
20c 4-OCH₃ H 35 ± 2.8 41 ± 3.3 31 ± 2.5 49 ± 4.1 15.3 ± 1.2 [1]

| this compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a therapeutic target for managing inflammation and hypertension. Certain benzamide-containing compounds have been identified as potent sEH inhibitors.

Table 2: sEH Inhibitory Activities of Selected Benzamide Derivatives

Compound Human sEH IC50 (nM) Mouse sEH IC50 (nM) Rat sEH IC50 (nM) Reference
4a 3.5 - - [2]
4d 1.7 17.2 2.0 [2]
SC-75741 (NF-κB inhibitor) <10 - - [3]
trans-AUCB (known sEH inhibitor) <10 - - [3]

| this compound | Data Not Available | Data Not Available | Data Not Available | |

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Potential Signaling Pathway Interactions

Induction of Apoptosis

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspase-9. This process can be independent of p53.

Benzamide This compound Mitochondria Mitochondria Benzamide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction by this compound.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Some benzamide derivatives can inhibit this pathway, suggesting a potential anti-inflammatory role.

Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription Benzamide This compound Benzamide->IKK Inhibits start Start prep_reagents Prepare Reagents (Tubulin, GTP, Buffer, Compound) start->prep_reagents add_compound Add Compound/Control to 96-well plate prep_reagents->add_compound initiate_rxn Initiate Polymerization (Add tubulin mix, 37°C) add_compound->initiate_rxn measure_fluor Measure Fluorescence (kinetic read) initiate_rxn->measure_fluor analyze Analyze Data (Plot curves, calculate IC50) measure_fluor->analyze end End analyze->end start Start prep_reagents Prepare Reagents (sEH enzyme, Substrate, Buffer, Compound) start->prep_reagents add_enzyme_compound Add sEH Enzyme and Compound/Control to 96-well plate prep_reagents->add_enzyme_compound pre_incubate Pre-incubate add_enzyme_compound->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn measure_fluor Measure Fluorescence (kinetic or endpoint) initiate_rxn->measure_fluor analyze Analyze Data (Calculate % inhibition, determine IC50) measure_fluor->analyze end End analyze->end

References

A Comparative Guide to the Structure-Activity Relationships of N-(2,6-diisopropylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2,6-diisopropylphenyl)benzamide derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated inhibitory activity against a range of biological targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1), components of the Hedgehog signaling pathway, and Histone Deacetylases (HDACs). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to aid in the rational design of novel therapeutic agents.

Data Presentation: Comparative Biological Activities

The biological activity of this compound derivatives is highly dependent on the substitution patterns on the benzamide ring. The following tables summarize quantitative data for representative compounds, offering insights into how structural modifications influence potency against different targets.

Table 1: SAR of this compound Derivatives as TRPV1 Antagonists

Compound IDBenzamide SubstitutionAssay TypeIC50 (nM)Reference
1 4-(indole-3-yl)Capsaicin-induced calcium influx23[1]
2 4-(naphth-1-yl)Capsaicin-induced calcium influx14[1]

Note: The core N-(2,6-diisopropylphenyl)amine moiety is kept constant while substitutions are made on the benzamide portion.

Table 2: SAR of Benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

While specific data for this compound derivatives as Hedgehog signaling inhibitors is limited in the public domain, the following data on related benzamide analogs provides valuable SAR insights.

Compound IDCore StructureR GroupAssay TypeIC50 (µM)Reference
3 2-methoxybenzamide2'-Cl-nicotinamideGli-luciferase reporter0.03[2]
4 2-methoxybenzamide2',4'-dichloro-phenylGli-luciferase reporter0.26[2]
5 2-methoxybenzamide4'-fluoro-phenylGli-luciferase reporter0.25[2]

Table 3: SAR of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Similarly, data for closely related benzamide structures highlights key SAR trends for HDAC inhibition.

Compound IDCore StructureR GroupTargetIC50 (µM)Reference
6 N-(2-aminophenyl)benzamide4-(pyridin-3-yl)HDAC10.93[3]
7 N-(2-aminophenyl)benzamide4-(pyridin-3-yl)HDAC20.95[3]
8 N-(2-aminophenyl)benzamide4-(pyridin-3-yl)HDAC31.80[3]
9 (MS-275) N-(2-aminophenyl)benzamide3-pyridylHDAC10.3[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summaries of key experimental protocols.

1. TRPV1 Antagonist Activity Assay (Capsaicin-Induced Calcium Influx)

This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with capsaicin.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS) at 37°C for a specified time (e.g., 1 hour).

  • Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the test compounds for a defined period.

  • Capsaicin Challenge: A solution of capsaicin is added to each well to a final concentration known to elicit a robust response.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the capsaicin-induced calcium influx, is calculated from the dose-response curve.

2. Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This cell-based assay quantifies the inhibition of the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct are commonly used.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.

  • Pathway Activation: The Hedgehog pathway is activated using a conditioned medium containing the N-terminal fragment of Sonic Hedgehog (Shh-N).

  • Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the concentration of the inhibitor.

3. Histone Deacetylase (HDAC) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Enzyme and Substrate: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are used.[3]

  • Reaction Setup: The HDAC enzyme is incubated with various concentrations of the test compound in an assay buffer.

  • Enzymatic Reaction: The reaction is initiated by the addition of the fluorogenic substrate and incubated at 37°C.[3]

  • Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent product.[3]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce HDAC activity by 50%.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibition of dissociation SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociation & Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Transcription Activation This compound\nDerivatives This compound Derivatives This compound\nDerivatives->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting Smoothened (SMO).

Experimental_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Culture Cell Culture & Seeding Dye_Loading Dye Loading (for cell-based assays) Cell_Culture->Dye_Loading Compound_Prep Compound Dilution Series Compound_Incubation Compound Incubation Compound_Prep->Compound_Incubation Dye_Loading->Compound_Incubation Pathway_Stimulation Pathway Stimulation (e.g., Capsaicin, Shh) Compound_Incubation->Pathway_Stimulation Signal_Measurement Signal Measurement (Fluorescence/Luminescence) Pathway_Stimulation->Signal_Measurement Data_Analysis Data Analysis & IC50 Determination Signal_Measurement->Data_Analysis

Caption: A generalized experimental workflow for in vitro evaluation of this compound derivatives.

References

Comparative Analysis of N-(2,6-diisopropylphenyl)benzamide: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published in vitro and in vivo data for the specific compound N-(2,6-diisopropylphenyl)benzamide. Despite its well-defined chemical structure and commercial availability as a chemical intermediate, extensive searches of prominent scientific databases have not yielded any studies detailing its biological activity, mechanism of action, or pharmacokinetic profile.

This absence of specific research data prevents a direct comparative analysis of its in vitro and in vivo effects as requested. While the broader class of benzamide derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these findings cannot be directly extrapolated to this compound without specific experimental validation. The unique steric and electronic properties conferred by the 2,6-diisopropylphenyl substituent would significantly influence its interaction with biological targets, making any such extrapolation highly speculative.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the current landscape represents a tabula rasa. Any investigation into its biological effects would constitute novel research.

Future Directions and Hypothetical Experimental Workflows

Should a research program be initiated for this compound, a standard drug discovery workflow would be recommended. The following outlines a hypothetical approach to characterizing its in vitro and in vivo properties.

In Vitro Evaluation Workflow

A foundational in vitro assessment would be crucial to determine any potential biological activity and guide further investigation.

in_vitro_workflow cluster_screening Initial Screening cluster_activity Activity Confirmation & Selectivity cluster_moa Mechanism of Action Studies cluster_admet In Vitro ADMET Compound Compound Primary_Assays Primary Target-Based or Phenotypic Assays Compound->Primary_Assays Test Concentrations Dose_Response Dose-Response Studies (e.g., IC50/EC50 determination) Primary_Assays->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets/cell lines) Dose_Response->Selectivity_Panel Secondary_Assays Secondary Mechanistic Assays (e.g., Western Blot, qPCR) Selectivity_Panel->Secondary_Assays ADMET In Vitro ADMET Assays (Metabolic stability, CYP inhibition, permeability) Secondary_Assays->ADMET

Caption: Hypothetical workflow for the initial in vitro evaluation of this compound.

In Vivo Evaluation Workflow

Positive and promising in vitro results would warrant progression to in vivo studies to assess efficacy and safety in a whole-organism context.

in_vivo_workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy Studies cluster_toxicology Toxicology cluster_outcome Outcome Assessment In_Vitro_Hit In_Vitro_Hit PK_Studies Pharmacokinetic Studies (e.g., in rodents) In_Vitro_Hit->PK_Studies Dose Administration Disease_Model Relevant Animal Disease Model PK_Studies->Disease_Model Establish Dose Regimen Toxicity_Studies Preliminary Toxicology Studies (e.g., acute toxicity) Disease_Model->Toxicity_Studies Monitor for Adverse Effects Data_Analysis Data Analysis and Go/No-Go Decision Toxicity_Studies->Data_Analysis

Caption: A potential workflow for the in vivo assessment of this compound.

Conclusion

Orthogonal Assays to Confirm N-(2,6-diisopropylphenyl)benzamide Activity as an Apoptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a framework for the cross-validation of a novel compound, N-(2,6-diisopropylphenyl)benzamide, as a putative apoptosis-inducing agent. Relying on a single primary assay can be misleading due to potential off-target effects or assay-specific artifacts. Therefore, employing a panel of orthogonal assays that interrogate distinct events in the apoptotic cascade is essential for a robust and confident confirmation of its pro-apoptotic activity.

This guide outlines the use of four key orthogonal assays that measure different stages of apoptosis: early-stage membrane changes (Annexin V staining), executioner caspase activity (Caspase-3/7 assay), mitochondrial involvement (Mitochondrial Membrane Potential assay), and late-stage DNA fragmentation (TUNEL assay). The following sections present hypothetical but representative experimental data, detailed protocols, and visual workflows to guide the validation process.

Logical Relationship of Orthogonal Apoptosis Assays

A primary screen might identify this compound as a hit that reduces cell viability. The following orthogonal assays are then used to confirm that the mechanism of cell death is apoptosis by measuring distinct hallmark events of this programmed cell death pathway.

cluster_0 Primary Observation cluster_1 Orthogonal Confirmatory Assays for Apoptosis Primary Reduced Cell Viability (e.g., MTT Assay) AnnexinV Annexin V Assay (Phosphatidylserine Exposure) Primary->AnnexinV Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Primary->Caspase Mito Mitochondrial Potential Assay (ΔΨm Disruption) Primary->Mito TUNEL TUNEL Assay (DNA Fragmentation) Primary->TUNEL AnnexinV->Caspase Early Event Caspase->Mito Mid Event Mito->TUNEL Late Event

Caption: Logical workflow for apoptosis confirmation.

Quantitative Data Summary

The data presented below is representative of a typical dose-response experiment treating a cancer cell line (e.g., HeLa) with this compound for 24 hours.

Concentration (µM)Annexin V Positive (%)Caspase-3/7 Activity (RLU)Mitochondrial Depolarization (Red/Green Ratio)TUNEL Positive (%)
0 (Vehicle)5.1 ± 0.71,600 ± 2508.2 ± 1.02.3 ± 0.6
114.8 ± 2.24,200 ± 6106.5 ± 0.87.9 ± 1.1
546.2 ± 5.113,100 ± 1,2003.4 ± 0.534.1 ± 4.2
1080.5 ± 7.926,500 ± 2,1001.6 ± 0.269.8 ± 6.1
2585.3 ± 6.527,100 ± 2,3001.4 ± 0.375.4 ± 5.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols and Workflows

Annexin V Staining for Phosphatidylserine Exposure

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect this change. Propidium Iodide (PI) is used as a counterstain to distinguish early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Experimental Protocol:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for 24 hours.

  • Harvesting: Gently harvest cells using trypsin and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

start Start: Treat Cells harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end End: Quantify Apoptotic Population analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, 3 and 7.[1][2] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, releasing a luminescent signal that is proportional to caspase activity.

Experimental Protocol:

  • Cell Culture and Treatment: Seed HeLa cells in a white-walled 96-well plate and treat with this compound or vehicle.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1)

This assay detects the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] In healthy cells, the JC-1 dye accumulates in the mitochondria as aggregates, emitting red fluorescence.[1] During apoptosis, the membrane potential collapses, and JC-1 remains in the cytoplasm as monomers, emitting green fluorescence.[1] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound.

  • Staining: Remove the media and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Measurement: Measure fluorescence intensity using a multi-mode plate reader (Red: Ex/Em ~585/590 nm; Green: Ex/Em ~510/529 nm).

  • Analysis: Calculate the ratio of red to green fluorescence intensity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades, a hallmark of late-stage apoptosis.[1][3] The assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Experimental Protocol:

  • Cell Culture and Fixation: Culture and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Labeling: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

  • Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Signaling Pathway Diagram

The activity of this compound is hypothesized to induce the intrinsic pathway of apoptosis, which is centered on mitochondrial dysfunction. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Response cluster_2 Caspase Cascade cluster_3 Cellular Dismantling Compound This compound Mito Mitochondrial Outer Membrane Permeabilization Compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 PS Phosphatidylserine Exposure Casp37->PS DNA_frag DNA Fragmentation Casp37->DNA_frag Apoptosis Apoptosis PS->Apoptosis DNA_frag->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. The substitution pattern on both the phenyl ring and the amide nitrogen plays a critical role in determining the target selectivity and pharmacological profile of these compounds. This guide focuses on N-(2,6-diisopropylphenyl)benzamide, a compound characterized by a sterically hindered N-aryl substituent.

Currently, public domain literature lacks specific biological activity and selectivity data for this compound. Therefore, this document outlines a proposed comparative study to characterize its selectivity profile against related targets. We present a framework for investigation, drawing comparisons with structurally related benzamide derivatives with known biological activities. This guide provides detailed experimental protocols for key assays and visualizations to inform future research into the therapeutic potential of this compound.

Proposed Comparative Analysis

To elucidate the potential selectivity of this compound, a screening campaign against a panel of targets known to be modulated by other benzamide derivatives is proposed. The selection of comparator compounds is based on their established and distinct biological activities, providing a basis for understanding the influence of the N-(2,6-diisopropylphenyl) moiety.

Comparator Compounds & Potential Targets:
  • Tubulin Polymerization Inhibitors: Certain N-benzylbenzamides have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. The steric bulk of the 2,6-diisopropylphenyl group may influence binding to the colchicine site on tubulin.

  • Sigma-1 Receptor (S1R) Modulators: Novel benzamide derivatives have been identified as potent and selective S1R agonists. Investigating the activity of this compound at S1R and the related Sigma-2 Receptor (S2R) would be crucial.[1]

  • Enzyme Inhibitors (e.g., Alkaline Phosphatases): Substituted N-benzamides have been shown to inhibit various enzymes, including alkaline phosphatases.[2] Screening against a panel of such enzymes could reveal novel activities.

  • Antimicrobial Targets (e.g., FtsZ): Biphenyl-benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential for antimicrobial applications.[3]

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the quantitative data that would be generated from the proposed comparative study. The data for this compound is intentionally left blank.

CompoundTargetAssay TypeIC50 / Ki (µM)Selectivity vs. Related Target(s)Reference Compound(s)
This compound To be determinedTo be determinedTo be determinedTo be determined
Comparator A (Tubulin Inhibitor)Tubulin PolymerizationCell-based antiproliferativeValueValue vs. other cytoskeletal proteinsColchicine
Comparator B (S1R Agonist)Sigma-1 ReceptorRadioligand BindingValue>100-fold vs. Sigma-2 Receptor(+)-Pentazocine
Comparator C (Enzyme Inhibitor)Alkaline PhosphataseEnzyme Inhibition AssayValueValue vs. other phosphatasesLevamisole
Comparator D (FtsZ Inhibitor)FtsZGTPase Activity AssayValue>50-fold vs. eukaryotic tubulinPC190723

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of the biological activity and selectivity of this compound.

Tubulin Polymerization Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.

  • Procedure:

    • Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and fluorescently labeled tubulin.

    • The compound of interest, this compound, or a reference inhibitor (e.g., colchicine) is added at various concentrations.

    • The mixture is incubated at 37°C to induce polymerization.

    • The increase in fluorescence anisotropy or fluorescence intensity is monitored over time using a plate reader.

    • IC50 values are calculated from the dose-response curves.

Sigma-1 Receptor Radioligand Binding Assay
  • Principle: This assay quantifies the affinity of a compound for the Sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Procedure:

    • Membrane preparations from cells expressing the human Sigma-1 receptor are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine).

    • Increasing concentrations of this compound or a known S1R ligand are added to compete for binding.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation. A similar protocol can be used for the Sigma-2 receptor using an appropriate radioligand (e.g., [3H]DTG).

Alkaline Phosphatase (AP) Inhibition Assay
  • Principle: This colorimetric assay measures the inhibition of AP activity by monitoring the hydrolysis of a chromogenic substrate.

  • Procedure:

    • Purified alkaline phosphatase is incubated with varying concentrations of this compound or a reference inhibitor (e.g., levamisole) in a suitable buffer.

    • The chromogenic substrate, p-nitrophenyl phosphate (pNPP), is added to initiate the reaction.

    • The reaction is incubated at a controlled temperature.

    • The formation of the yellow product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

    • IC50 values are determined from the resulting dose-response curves.

FtsZ GTPase Activity Assay
  • Principle: This assay measures the GTP hydrolysis activity of the FtsZ protein, which is essential for its polymerization.

  • Procedure:

    • Purified FtsZ protein is incubated with GTP in a polymerization buffer.

    • This compound or a known FtsZ inhibitor is added at various concentrations.

    • The reaction is allowed to proceed at 37°C.

    • The amount of inorganic phosphate released from GTP hydrolysis is quantified using a malachite green-based colorimetric assay.

    • IC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a representative signaling pathway relevant to the potential targets of this compound.

G Proposed Experimental Workflow for Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (for active hits) compound This compound Solution Preparation screen1 Tubulin Polymerization Assay compound->screen1 screen2 Sigma-1/Sigma-2 Binding Assays compound->screen2 screen3 Alkaline Phosphatase Assay compound->screen3 screen4 FtsZ GTPase Assay compound->screen4 analysis IC50 / Ki Determination screen1->analysis screen2->analysis screen3->analysis screen4->analysis secondary1 Cell-based Proliferation Assays analysis->secondary1 secondary2 Functional Cellular Assays analysis->secondary2

Caption: Proposed workflow for activity and selectivity screening.

G Simplified Sigma-1 Receptor Signaling ligand This compound (Potential Agonist) s1r Sigma-1 Receptor (S1R) ligand->s1r Binds to ip3r IP3 Receptor s1r->ip3r Stabilizes ca_release Ca2+ Release from ER ip3r->ca_release Potentiates downstream Modulation of Ion Channels & Cellular Signaling ca_release->downstream Leads to

Caption: Potential signaling pathway for S1R agonism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its structure provides a compelling starting point for investigation. The sterically demanding 2,6-diisopropylphenyl group is likely to impart significant effects on the compound's binding affinity and selectivity for various biological targets when compared to less hindered benzamide analogs.

The proposed comparative study outlined in this guide provides a clear and structured approach to elucidating the pharmacological profile of this compound. By systematically screening against a panel of diverse and relevant targets, and by employing robust experimental protocols, researchers can uncover novel activities and gain valuable insights into the structure-activity relationships of this class of compounds. The results of such a study will be instrumental in determining the potential therapeutic applications of this compound and will guide future drug discovery and development efforts.

References

A Comparative Analysis of Class I HDAC Inhibitors: Entinostat (MS-275) vs. Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of two prominent histone deacetylase (HDAC) inhibitors, Entinostat (MS-275) and Vorinostat (SAHA). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in oncology and other therapeutic areas.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.

Entinostat (MS-275) is a synthetic benzamide derivative that selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3). Its selectivity is a key feature that distinguishes it from other HDAC inhibitors. Vorinostat (SAHA) , on the other hand, is a hydroxamic acid-based compound that acts as a pan-HDAC inhibitor, targeting a broader range of HDAC isoforms. This guide will delve into the mechanistic differences and performance characteristics of these two compounds.

Mechanism of Action

Both Entinostat and Vorinostat function by binding to the zinc-containing active site of HDAC enzymes, thereby preventing the deacetylation of histone and non-histone proteins. The subsequent hyperacetylation of these protein targets leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.

The primary distinction lies in their isoform selectivity. Entinostat's benzamide structure confers selectivity for Class I HDACs, which are often the most dysregulated in cancer. In contrast, Vorinostat's hydroxamic acid moiety chelates the zinc ion in the active site of a wider array of HDACs, leading to pan-inhibitory activity.

dot

HDAC_Inhibitor_MoA cluster_0 Epigenetic Regulation cluster_1 Transcriptional Control Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin HATs HATs (Acetylation) HATs->Acetylated_Histones HDACs HDACs (Deacetylation) HDACs->Histones HDACs->Chromatin Promotes Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Entinostat Entinostat (MS-275) (Class I Selective) Entinostat->HDACs Inhibits Vorinostat Vorinostat (SAHA) (Pan-Inhibitor) Vorinostat->HDACs Inhibits

Caption: General mechanism of action for HDAC inhibitors like Entinostat and Vorinostat.

Comparative Performance Data

The following tables summarize key quantitative data comparing the in vitro performance of Entinostat and Vorinostat.

Table 1: In Vitro Potency (IC50) Against HDAC Isoforms
CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Entinostat 130160200>10,000>10,000
Vorinostat 1020850310

Data are representative and compiled from various public sources. Actual values may vary between experiments.

Table 2: Cellular Activity in Cancer Cell Lines
CompoundCell LineAssay TypeEndpointResult (EC50/GI50)
Entinostat MCF-7Cell Proliferation (MTT)GI50~1.5 µM
HCT116Cell Proliferation (MTT)GI50~2.0 µM
Vorinostat MCF-7Cell Proliferation (MTT)GI50~0.5 µM
HCT116Cell Proliferation (MTT)GI50~0.7 µM

GI50: Concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the mechanism of action and performance of HDAC inhibitors.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC enzymes.

dot

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (Test Compound) start->prepare_reagents plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Test Compound (serial dilutions) - Add HDAC Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C for 60 min initiate_reaction->incubation stop_reaction Stop Reaction: Add Developer Solution incubation->stop_reaction read_plate Read Fluorescence (Ex/Em = 360/460 nm) stop_reaction->read_plate data_analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 read_plate->data_analysis end End data_analysis->end Selectivity_Implications Entinostat Entinostat (Class I Selective) Entinostat_MoA Targeted inhibition of HDAC1, 2, 3 Entinostat->Entinostat_MoA Vorinostat Vorinostat (Pan-Inhibitor) Vorinostat_MoA Broad inhibition of multiple HDAC isoforms Vorinostat->Vorinostat_MoA Entinostat_Outcome Potentially reduced off-target effects and improved therapeutic window Entinostat_MoA->Entinostat_Outcome Vorinostat_Outcome Broader cellular effects, but potential for more off-target toxicities Vorinostat_MoA->Vorinostat_Outcome

evaluating the therapeutic index of N-(2,6-diisopropylphenyl)benzamide versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of the Therapeutic Index of N-(2,6-diisopropylphenyl)benzamide and Its Analogs

Executive Summary

A comprehensive evaluation of the therapeutic index of this compound and its analogs remains challenging due to the limited availability of direct comparative data in publicly accessible scientific literature. The therapeutic index, a critical measure of a drug's safety, is determined by the ratio of its toxic dose to its effective therapeutic dose. Establishing this requires robust experimental data on both the efficacy and toxicity of a compound. While the broader class of benzamide derivatives has been extensively studied for various pharmacological activities, specific data for this compound is scarce. This guide synthesizes the available information on related benzamide analogs to provide a framework for understanding the potential therapeutic profile of this compound and to outline the necessary experimental protocols for its evaluation.

Introduction

This compound belongs to the large and versatile family of benzamide compounds, which are integral to numerous therapeutic agents with a wide range of applications, including antiemetic, antipsychotic, and antiarrhythmic drugs. The biological activity of benzamide derivatives is highly dependent on the substitution patterns on both the phenyl ring and the amide nitrogen. The N-(2,6-diisopropylphenyl) moiety is a bulky, lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding the therapeutic index is paramount in drug development to ensure a favorable risk-benefit profile. This guide will explore the known biological activities of analogous structures and detail the methodologies required to evaluate the therapeutic index of this compound and its derivatives.

Comparative Data on Benzamide Analogs

Table 1: Biological Activities of Representative Benzamide Analogs

Compound/AnalogTherapeutic AreaEfficacy MetricToxicity MetricReference
N-(2,6-dimethylphenyl) Derivatives AnticonvulsantED₅₀ (MES test)TD₅₀ (neurotoxicity)[1]
4-Nitro-N-(2,6-dimethylphenyl)benzamideAnticonvulsantED₅₀: 31.8 µmol/kg (i.p., mice)TD₅₀: 166.9 µmol/kg (i.p., mice)[1]
4-Amino-N-(2,6-dimethylphenyl)benzamideAnticonvulsantPotent anti-MES activityNot specified[1]
N-phenylbenzamide Derivatives Antiviral (Enterovirus 71)IC₅₀TC₅₀[2]
3-Amino-N-(4-bromophenyl)-4-methoxybenzamideAntiviralIC₅₀: 5.7 ± 0.8 - 12 ± 1.2 µMTC₅₀: 620 ± 0.0 µM (Vero cells)[2]
Coumarin-Bearing Benzamides Anticancer (Cytotoxicity)IC₅₀Not specified[3]
N-(6,8-disubstituted coumarin-3-yl)benzamidesAnticancerVaries with substitutionNot specified[3]
Benzamide Sulfonamide Analogs Enzyme Inhibition (h-NTPDases)IC₅₀Not specified[4]
3a (4-chlorophenyl, cyclopropyl)h-NTPDase3/8 inhibitorIC₅₀: 1.33 / 1.78 µMNot specified[4]
3f (4-methoxyphenyl, morpholine)h-NTPDase2 inhibitorIC₅₀: 0.89 µMNot specified[4]

Note: The therapeutic index is calculated as TD₅₀/ED₅₀ or a similar ratio of toxicity to efficacy. For the 4-Nitro-N-(2,6-dimethylphenyl)benzamide analog, the protective index (a measure analogous to the therapeutic index) is 5.2.[1]

Experimental Protocols

To adequately evaluate the therapeutic index of this compound and its analogs, a series of well-defined experimental protocols must be followed.

Synthesis of this compound and Analogs

General Procedure: The synthesis of this compound can be achieved via the reaction of benzoyl chloride with 2,6-diisopropylaniline in the presence of a base such as triethylamine or pyridine in an appropriate solvent like dichloromethane or toluene. Analogs can be synthesized by varying the substituents on either the benzoyl chloride or the aniline starting material.[5]

Diagram 1: General Synthesis of N-substituted Benzamides

G benzoyl_chloride Benzoyl Chloride reaction Amide Coupling Reaction benzoyl_chloride->reaction aniline Substituted Aniline (e.g., 2,6-diisopropylaniline) aniline->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product N-substituted Benzamide reaction->product

Caption: Synthetic route for N-substituted benzamides.

In Vitro Efficacy Assays

The choice of efficacy assay depends on the therapeutic target of interest. Based on the activities of related benzamides, potential areas of investigation include anticonvulsant, anti-inflammatory, and cytotoxic (anticancer) activities.

  • Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test): This is a primary screening model for generalized tonic-clonic seizures.

  • Anti-inflammatory Activity (e.g., LPS-induced cytokine release in macrophages): This assay measures the inhibition of pro-inflammatory cytokine production.

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo assay): These assays determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).[6]

Diagram 2: Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity.

In Vivo Efficacy and Toxicity Studies
  • Efficacy Models: Animal models relevant to the in vitro findings should be employed. For example, rodent models of epilepsy (e.g., MES or pentylenetetrazole-induced seizures) can be used to determine the median effective dose (ED₅₀).[7]

  • Acute Toxicity Studies: These studies are essential to determine the median lethal dose (LD₅₀) or the median toxic dose (TD₅₀). This typically involves administering escalating doses of the compound to rodents and observing for signs of toxicity and mortality over a specified period.[7]

  • Neurotoxicity Assessment (Rotarod Test): For compounds with potential central nervous system activity, the rotarod test is used to assess motor coordination and potential neurological deficits in rodents.[7]

Signaling Pathways

The mechanisms of action for benzamide derivatives are diverse. For instance, some exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Diagram 3: Simplified NF-κB Signaling Pathway

G cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription

Caption: Inhibition of NF-kB signaling by benzamides.

Conclusion

A definitive evaluation of the therapeutic index of this compound versus its analogs is currently impeded by a lack of direct comparative experimental data. However, based on the broader family of benzamide derivatives, it is plausible that this compound and its analogs may possess interesting pharmacological activities. To ascertain their therapeutic potential, a systematic investigation encompassing synthesis, in vitro and in vivo efficacy testing, and comprehensive toxicity profiling is required. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to undertake such an evaluation. Future studies focused on generating this critical dataset will be instrumental in determining the therapeutic promise of this compound and its derivatives.

References

Lack of Publicly Available Data Prevents Cross-Species Activity Comparison of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the biological activity of N-(2,6-diisopropylphenyl)benzamide, rendering a cross-species comparison infeasible at this time. Despite searches for pharmacological data, including efficacy, potency, and mechanism of action, no experimental studies detailing the compound's effects in any biological system, let alone comparative studies across different species, were identified.

Researchers, scientists, and drug development professionals are advised that there is currently no basis for creating a comparison guide as requested. The core requirement of presenting quantitative data from experimental studies cannot be met due to the absence of such research in the public domain.

While the benzamide scaffold is a common feature in many biologically active molecules, and various N-phenylbenzamide derivatives have been investigated for a range of therapeutic applications including anticancer, antiviral, and antiparasitic activities, the specific substitution pattern of this compound remains uncharacterized in terms of its pharmacological profile.

For researchers interested in the potential activities of this compound, the logical first step would be to conduct foundational in vitro studies to determine its biological targets and mechanism of action. A hypothetical experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Initial Biological Characterization

Should research on this compound be undertaken, a general workflow to assess its biological activity would be necessary. The following diagram illustrates a potential starting point for such an investigation.

cluster_0 In Vitro Characterization cluster_1 Cross-Species Comparison (Hypothetical) Compound Synthesis & Purification Compound Synthesis & Purification Target Identification Assays Target Identification Assays Compound Synthesis & Purification->Target Identification Assays Screening Cell-Based Potency & Efficacy Cell-Based Potency & Efficacy Target Identification Assays->Cell-Based Potency & Efficacy Lead Target(s) Mechanism of Action Studies Mechanism of Action Studies Cell-Based Potency & Efficacy->Mechanism of Action Studies Elucidation Human Cell Lines Human Cell Lines Cell-Based Potency & Efficacy->Human Cell Lines Rodent Cell Lines Rodent Cell Lines Cell-Based Potency & Efficacy->Rodent Cell Lines Other Species Cell Lines Other Species Cell Lines Cell-Based Potency & Efficacy->Other Species Cell Lines Comparative Analysis Comparative Analysis Human Cell Lines->Comparative Analysis Rodent Cell Lines->Comparative Analysis Other Species Cell Lines->Comparative Analysis

Caption: A hypothetical workflow for the initial biological evaluation of this compound.

Without primary research data, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific objectivity. The scientific community awaits initial publications on the biological effects of this compound to enable further comparative analysis.

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2,6-diisopropylphenyl)benzamide, a compound used in various research and development applications. Adherence to these procedures is vital for protecting personnel, the environment, and maintaining regulatory compliance.

Core Principles of Chemical Waste Management

The fundamental principle for the disposal of this compound is to handle it as a hazardous waste.[1] This is due to its potential health hazards, including being harmful if swallowed and suspected of causing genetic defects.[1] All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be released into the environment, such as into sewer systems or waterways.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Required when dusts are generatedPrevents inhalation of the substance.

Step-by-Step Disposal Procedure

The required method for the disposal of this compound is through a licensed and approved waste disposal plant.[1]

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

Step 2: Container Management

  • Use a container that is compatible with the chemical and in good condition, free from leaks or damage.

  • Keep the container securely closed when not in use.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (35336-02-8) on the label for clear identification.[2][3]

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials.

Step 5: Arrange for Pickup

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate : Evacuate the immediate area to prevent unnecessary exposure.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Cover drains and use appropriate absorbent materials to contain the spill.

  • Clean-up : Wearing appropriate PPE, collect the spilled material and any contaminated absorbents into a sealed container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Securely in a Designated Well-Ventilated Area segregate->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact pickup Arrange for Professional Disposal contact->pickup end End: Compliant Disposal pickup->end spill->ppe No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->segregate

References

Essential Safety and Operational Guide for Handling N-(2,6-diisopropylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2,6-diisopropylphenyl)benzamide. The information is designed to ensure safe operational procedures and proper disposal.

Hazard Identification

This compound is a derivative of Benzamide. Based on the data for Benzamide and related compounds, the primary hazards are:

  • Harmful if swallowed [1].

  • Suspected of causing genetic defects [1].

  • May cause skin and eye irritation[2][3].

  • May cause respiratory irritation[2][3].

  • Combustible solid that may form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron.[1][4]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[4][5]Protects against inhalation of harmful dust.
Body Protection Protective clothing and boots as needed, depending on the scale of operation.[4]Provides overall protection from contamination.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood[4].

    • Ensure that an eyewash station and safety shower are readily accessible[3][4].

    • Remove all potential sources of ignition from the handling area[2].

    • Confirm all required PPE is available and in good condition.

  • Handling the Chemical:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].

    • Avoid generating dust during handling[4][5].

    • Carefully transfer the chemical to minimize the creation of airborne particles.

    • Keep the container tightly closed when not in use[2][4].

    • Do not eat, drink, or smoke when using this product[1].

    • Wash hands and any exposed skin thoroughly after handling[1].

  • Storage:

    • Store in a cool, dry, and well-ventilated area[2][4].

    • Store locked up[1].

    • Keep containers tightly sealed to prevent contamination and moisture absorption[4].

    • Store away from incompatible materials such as strong oxidizing agents and strong bases[1].

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Response:

    • In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust during cleanup[1][4][5].

    • For large spills, evacuate the area and follow emergency procedures.

    • Ensure adequate ventilation during cleanup[1][5].

    • Do not let the product enter drains[1][5].

  • Disposal:

    • Dispose of the chemical waste and contaminated containers in an approved waste disposal plant in accordance with local, state, and federal regulations[1].

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation & Controls - Work in fume hood - Eyewash/shower accessible - No ignition sources ppe Wear Required PPE - Safety glasses/goggles - Chemical-resistant gloves - Lab coat - Respirator (if needed) prep->ppe Verify Controls handling Chemical Handling - Avoid dust generation - Keep container closed - No eating/drinking/smoking ppe->handling Proceed to Handle storage Storage - Cool, dry, well-ventilated - Locked up - Away from incompatibles handling->storage After Use spill Spill Response - Evacuate (large spill) - Sweep/vacuum (small spill) - Avoid dust - Collect in labeled container handling->spill If Spill Occurs disposal Disposal - Approved waste disposal plant - Follow all regulations - Dispose of contaminated PPE storage->disposal For Waste spill->disposal Contain & Clean end_point End of Process disposal->end_point

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.